Product packaging for Elacestrant-d4(Cat. No.:)

Elacestrant-d4

Cat. No.: B12375297
M. Wt: 462.7 g/mol
InChI Key: SIFNOOUKXBRGGB-VORODTCVSA-N
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Description

Elacestrant-d4 is a useful research compound. Its molecular formula is C30H38N2O2 and its molecular weight is 462.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38N2O2 B12375297 Elacestrant-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38N2O2

Molecular Weight

462.7 g/mol

IUPAC Name

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2

InChI Key

SIFNOOUKXBRGGB-VORODTCVSA-N

Isomeric SMILES

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Elacestrant-d4 in ER+ Breast Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD), represents a significant advancement in the therapeutic landscape for estrogen receptor-positive (ER+) breast cancer. Its deuterated analogue, Elacestrant-d4, is poised to offer an optimized pharmacokinetic profile, potentially enhancing its clinical utility. This technical guide provides a comprehensive overview of the core mechanism of action of Elacestrant and the anticipated impact of deuteration in this compound, with a focus on its application in ER+ breast cancer, including cases with acquired resistance driven by ESR1 mutations.

Elacestrant: A Dual-Acting Agent Against the Estrogen Receptor

Elacestrant exerts its anti-tumor effects through a dual mechanism of action: it functions as both a competitive antagonist and a potent degrader of the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer.[1][2]

1. Competitive Antagonism: Elacestrant binds to the ligand-binding domain (LBD) of ERα, effectively blocking the binding of its natural ligand, estradiol.[1] This competitive inhibition prevents the conformational changes in ERα necessary for its transcriptional activity, thereby halting the expression of genes that promote cell cycle progression and tumor growth.[1]

2. Estrogen Receptor Degradation: Beyond simple antagonism, Elacestrant induces a conformational change in the ERα protein that marks it for ubiquitination and subsequent degradation by the proteasome.[1][3] This reduction in the total cellular pool of ERα protein further diminishes the estrogen signaling capacity of the cancer cells.

This dual mechanism distinguishes Elacestrant from earlier endocrine therapies like tamoxifen, a selective estrogen receptor modulator (SERM) with mixed agonist/antagonist effects, and aromatase inhibitors (AIs) that block estrogen production but do not directly target the receptor.

Activity Against Wild-Type and Mutant ERα

A key therapeutic advantage of Elacestrant is its demonstrated efficacy against breast cancers harboring mutations in the ESR1 gene, which are a common mechanism of acquired resistance to aromatase inhibitors.[4] These mutations often lead to a constitutively active ERα that promotes tumor growth in an estrogen-independent manner. Elacestrant has been shown to effectively bind to and promote the degradation of these mutant ERα proteins, offering a critical treatment option for patients with endocrine-resistant disease.[2][5]

The Role of Deuteration: this compound

This compound is a deuterated isotopologue of Elacestrant, where specific hydrogen atoms have been replaced with deuterium. This substitution does not alter the fundamental mechanism of action of the molecule; this compound is expected to exhibit the same dual antagonistic and degradation activity at the ERα. The primary rationale for deuteration lies in its potential to favorably modify the drug's pharmacokinetic properties.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow the rate of metabolic processes that involve the cleavage of these bonds. For pharmaceuticals, this can lead to:

  • Reduced Metabolic Clearance: Slower metabolism can decrease the rate at which the drug is cleared from the body.

  • Increased Half-life: A lower clearance rate can result in a longer plasma half-life.

  • Improved Bioavailability: By reducing first-pass metabolism, deuteration can increase the overall exposure of the body to the active drug.

These pharmacokinetic enhancements can potentially lead to more consistent drug levels, improved efficacy, and a more favorable dosing regimen.

Quantitative Data Summary

The following tables summarize key quantitative data for Elacestrant from preclinical and clinical studies.

Parameter Value Assay/Model Reference
IC50 for ERα 48 nMIn vitro binding assay[1][6]
IC50 for ERβ 870 nMIn vitro binding assay[1][6]
ERα Degradation EC50 (48h) 0.6 nMMCF-7 cells[7]
Median PFS (Overall Population) 2.8 monthsEMERALD Phase 3 Trial (vs. 1.9 months for SOC)[7]
Median PFS (ESR1-mutant Population) 3.8 monthsEMERALD Phase 3 Trial (vs. 1.9 months for SOC)[7]
Median PFS (ESR1-mutant, ≥12 mo prior CDK4/6i) 8.6 monthsEMERALD Phase 3 Trial (vs. 2.0 months for SOC)[7]

Table 1: In Vitro and Clinical Efficacy of Elacestrant

Model Treatment Outcome Reference
MCF-7 Xenograft ElacestrantComplete tumor growth inhibition at 4 weeks[5]
MCF-7 Xenograft Elacestrant + Palbociclib/EverolimusGreater tumor growth inhibition than Elacestrant alone[5]
PDX Models (ESR1 mutations) ElacestrantInhibition of tumor growth[5]
PDX Models (ESR1 mutations) Elacestrant + PalbociclibGreater tumor growth inhibition[5]

Table 2: Preclinical In Vivo Activity of Elacestrant

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: ER+ breast cancer cell lines (e.g., MCF-7, T47D).

  • Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with a range of concentrations of Elacestrant or control compounds (e.g., fulvestrant, vehicle). Cell proliferation is assessed after a defined period (e.g., 5-7 days) using a colorimetric or fluorometric assay that measures cell viability, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is then calculated.

ERα Degradation Assay (Western Blot)
  • Cell Lines: ER+ breast cancer cell lines.

  • Methodology:

    • Treatment: Cells are treated with various concentrations of Elacestrant or control compounds for a specified duration (e.g., 24-48 hours).

    • Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

    • Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

    • Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

    • Detection: The HRP substrate is added to the membrane, and the resulting chemiluminescent signal is detected using an imaging system. The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of degradation.

Patient-Derived Xenograft (PDX) Models
  • Model Establishment: Fresh tumor tissue from a patient's breast cancer is surgically implanted into immunocompromised mice (e.g., NOD/SCID).

  • Methodology:

    • Tumor Growth: Once the tumors reach a specified size, the mice are randomized into treatment and control groups.

    • Treatment: Elacestrant or control agents are administered to the mice, typically via oral gavage for Elacestrant.

    • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight of the mice is also monitored as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study, tumors can be harvested for further analysis, such as Western blotting to assess ERα levels or immunohistochemistry (IHC) to examine biomarkers of proliferation (e.g., Ki-67).

18F-FES PET/CT Imaging for ER Occupancy
  • Principle: 18F-fluoroestradiol (18F-FES) is a radiolabeled form of estradiol that binds to ER. Positron Emission Tomography/Computed Tomography (PET/CT) can be used to visualize and quantify the uptake of 18F-FES in tumors, providing a measure of ER availability.

  • Methodology:

    • Baseline Scan: Patients undergo a baseline 18F-FES PET/CT scan before starting treatment with Elacestrant.

    • Treatment: The patient is treated with Elacestrant for a specified period.

    • Follow-up Scan: A second 18F-FES PET/CT scan is performed to assess the change in 18F-FES uptake in the tumors. A significant reduction in uptake indicates that Elacestrant is effectively binding to and blocking the estrogen receptors.

ctDNA Analysis for ESR1 Mutation Detection
  • Assay: The Guardant360® CDx assay is an FDA-approved companion diagnostic for Elacestrant.

  • Methodology:

    • Sample Collection: A peripheral blood sample is collected from the patient.

    • cfDNA Extraction: Circulating cell-free DNA (cfDNA) is isolated from the plasma.

    • Next-Generation Sequencing (NGS): The cfDNA is subjected to targeted next-generation sequencing to identify the presence of missense mutations in the ligand-binding domain of the ESR1 gene.

    • Reporting: The results are used to identify patients who are likely to benefit from treatment with Elacestrant.

Visualizations

Elacestrant_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Elacestrant Elacestrant ER_alpha ERα Elacestrant->ER_alpha Binds & Induces Conformational Change Estradiol Estradiol Estradiol->ER_alpha Blocked by Elacestrant Ub Ubiquitin ER_alpha->Ub Ubiquitination ERE Estrogen Response Element (ERE) ER_alpha->ERE Dimerization & Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription

Caption: Elacestrant's dual mechanism of action in an ER+ breast cancer cell.

SERD_Evaluation_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Translation Binding_Assay ERα/ERβ Binding Affinity (IC50) Proliferation_Assay Cell Proliferation Assay (e.g., MCF-7, T47D) Binding_Assay->Proliferation_Assay Degradation_Assay ERα Degradation Assay (Western Blot) Proliferation_Assay->Degradation_Assay Xenograft Cell Line Xenograft Model (e.g., MCF-7) Degradation_Assay->Xenograft PDX Patient-Derived Xenograft (PDX) (Wild-Type & Mutant ESR1) Xenograft->PDX FES_PET 18F-FES PET/CT (ER Occupancy) PDX->FES_PET Clinical_Trial Phase I-III Clinical Trials (Efficacy & Safety) FES_PET->Clinical_Trial

Caption: A typical experimental workflow for the evaluation of a SERD like Elacestrant.

Deuteration_Effect cluster_Pharmacokinetics Pharmacokinetic Properties Elacestrant Elacestrant Deuteration Deuteration (H → D) Elacestrant->Deuteration Elacestrant_d4 This compound Deuteration->Elacestrant_d4 Metabolism Slower Metabolic Clearance Elacestrant_d4->Metabolism Leads to HalfLife Increased Half-Life Metabolism->HalfLife Bioavailability Improved Bioavailability Metabolism->Bioavailability

Caption: The logical relationship of how deuteration impacts Elacestrant's pharmacokinetics.

Conclusion

Elacestrant represents a significant therapeutic advance for ER+ breast cancer, particularly in the context of acquired resistance mediated by ESR1 mutations. Its dual mechanism of action, combining competitive antagonism with potent receptor degradation, provides a comprehensive blockade of estrogen-driven signaling pathways. The development of this compound, a deuterated analogue, aims to further refine the clinical profile of this promising agent by optimizing its pharmacokinetic properties. This technical guide has outlined the core scientific principles underlying the action of this compound, providing a foundation for ongoing research and development in the field of endocrine therapies for breast cancer.

References

An In-depth Technical Guide to the Synthesis and Characterization of Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Elacestrant-d4, a deuterated isotopologue of the selective estrogen receptor degrader (SERD), Elacestrant. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, medicinal chemistry, and pharmaceutical analysis.

Introduction

Elacestrant (Orserdu®) is a non-steroidal, orally bioavailable SERD approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3][4] It functions as an antagonist of the estrogen receptor alpha (ERα), binding to the receptor and inducing its degradation through the proteasomal pathway.[5][6] This dual mechanism inhibits estrogen-driven tumor growth and is effective against cancers with ESR1 mutations that confer resistance to other endocrine therapies.[1][5][7]

This compound is a deuterated version of Elacestrant, primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Elacestrant concentrations in biological matrices.[8][9] The strategic incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the non-deuterated parent drug, while maintaining nearly identical chemical and biological properties.[10]

Synthesis of this compound

The synthesis of this compound involves the strategic incorporation of four deuterium atoms into the Elacestrant molecule. This is typically achieved by using deuterated precursors or reagents during the synthetic process.[11] The deuterium atoms are specifically located on the tetrahydronaphthalene ring and the methoxyphenyl group.[11]

General Synthetic Strategy

The core approach to synthesizing this compound involves a multi-step process where key deuterated building blocks are assembled.[11] This ensures high isotopic purity and minimizes isotopic scrambling. The strategies include:

  • Deuteration of Precursors: Utilizing deuterated reagents to synthesize key intermediates, such as deuterated methoxyphenyl precursors and deuterated tetrahydronaphthalene derivatives.[11]

  • Coupling Reactions: Assembling the deuterated fragments through a series of coupling and condensation reactions to construct the final molecular structure.[11]

  • Stereoselective Control: Employing stereoselective reactions, such as the addition of an arylmagnesium reagent to a ketone, to achieve the desired diastereoselectivity of the final compound.[11] A gram-scale synthesis of the parent compound, (+)-elacestrant, has been reported in 7 steps with a 43% overall yield, highlighting an efficient pathway that can be adapted for the deuterated version.[12]

Experimental Protocol (Generalized)

The following protocol outlines a generalized workflow for the synthesis of this compound, based on established chemical principles for the parent compound.

  • Preparation of Deuterated Intermediates: Synthesize a deuterated tetralone intermediate and a deuterated arylmagnesium bromide reagent using commercially available deuterated starting materials.

  • Grignard Reaction: React the deuterated tetralone with the deuterated arylmagnesium bromide in an appropriate aprotic solvent (e.g., THF) under anhydrous conditions to form a tertiary alcohol intermediate with high diastereoselectivity.

  • Purification: Purify the resulting alcohol intermediate using column chromatography (e.g., silica gel) to isolate the desired diastereomer.

  • Amination: Introduce the side chain via a late-stage palladium-catalyzed C-N coupling reaction between the purified intermediate and the appropriate amine.[12]

  • Final Deprotection/Modification: If protecting groups are used during the synthesis, perform a final deprotection step to yield this compound.

  • Final Purification: Purify the final product using high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

  • Structure Confirmation: Confirm the structure and deuterium incorporation using NMR and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis & Purification start Deuterated Precursors (e.g., d2-methoxyphenyl, d2-tetralone derivatives) step1 Stereoselective Coupling Reactions start->step1 step2 Intermediate Purification (Column Chromatography) step1->step2 step3 Side-Chain Installation (e.g., Pd-catalyzed Amination) step2->step3 step4 Final Purification (Preparative HPLC) step3->step4 end This compound (High Purity) step4->end

A generalized workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity (chemical and isotopic), and structural integrity of the synthesized this compound.[11] This involves a combination of chromatographic and spectroscopic techniques.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the chemical purity of this compound, separating it from any non-deuterated Elacestrant, synthetic intermediates, or other impurities.[11]

  • Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic composition of this compound.[11] Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is commonly used.[11] Tandem mass spectrometry (MS/MS) provides structural confirmation through characteristic fragmentation patterns.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the successful and specific incorporation of deuterium atoms. The absence of proton signals at the expected deuterated positions in the ¹H NMR spectrum is a key indicator.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physicochemical and Mass Spectrometry Data

Parameter Elacestrant This compound Reference
Chemical Formula C₃₀H₃₈N₂O₂ C₃₀H₃₄D₄N₂O₂ [11]
Molecular Weight 458.64 g/mol 462.66 g/mol [11]
[M+H]⁺ (m/z) 459.35 463.37 [9][11]

| [M+H-H₂O]⁺ (m/z) | Not specified | 445.36 |[11] |

Table 2: Biological Activity of Elacestrant

Parameter Value Cell Line/Target Reference
IC₅₀ (ERα) 48 nM Estrogen Receptor α [8][10][13][14]
IC₅₀ (ERβ) 870 nM Estrogen Receptor β [8][10][13][14]
Selectivity (ERα vs ERβ) 18-fold -

| EC₅₀ (ESR1 Inhibition) | 0.6 nM (48h) | MCF-7 cells |[15] |

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[10] Serially dilute the stock solution to create calibration standards.

  • Chromatographic Separation: Inject the sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer (e.g., Sciex 5000) with an ESI source in positive ion mode.[9]

  • Data Acquisition: Monitor the specific ion dissociation transitions for this compound (m/z 463.35 → 272.23) and, if present, Elacestrant (m/z 459.35 → 268.15).[9]

  • Data Analysis: Integrate the peak areas to determine the purity and concentration of this compound.

Characterization_Workflow cluster_characterization Analytical Characterization cluster_purity Purity Assessment cluster_identity Identity & Structure Confirmation start Synthesized this compound hplc HPLC Analysis start->hplc ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H and ²H) start->nmr lcms_purity LC-MS Purity Check hplc->lcms_purity Quantify Impurities end Characterized this compound (Identity, Purity, Isotopic Enrichment Confirmed) lcms_purity->end msms Tandem MS (MS/MS) ms->msms Fragmentation Pattern msms->end nmr->end

A workflow for the analytical characterization of this compound.

Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism involves both antagonizing and degrading the estrogen receptor, which is a key driver in the growth of ER-positive breast cancers.[1][5]

  • ERα Binding: Elacestrant binds competitively to the ligand-binding domain of ERα, preventing endogenous estrogen from binding and activating the receptor.[16][1]

  • Conformational Change: Upon binding, Elacestrant induces a conformational change in the ERα protein. This altered shape destabilizes the receptor.[1]

  • Proteasomal Degradation: The unstable Elacestrant-ERα complex is recognized by the cellular machinery and targeted for degradation via the ubiquitin-proteasome pathway.[16][15]

  • Inhibition of Transcription: By eliminating the ERα protein, Elacestrant prevents the transcription of estrogen-responsive genes that are critical for cancer cell proliferation and survival.[5][15]

This mechanism is effective even in cancer cells with ESR1 mutations that can cause resistance to other endocrine therapies like aromatase inhibitors.[1][5]

MoA_Pathway Mechanism of Action of Elacestrant cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus elacestrant Elacestrant er_alpha Estrogen Receptor α (ERα) elacestrant->er_alpha Binds & Induces Conformational Change dna DNA (Estrogen Response Elements) er_alpha->dna Transcription Blocked (Antagonism) proteasome Proteasome er_alpha->proteasome Targeted for Degradation transcription Gene Transcription dna->transcription Inhibited proliferation Cell Proliferation & Survival transcription->proliferation Inhibited degradation ERα Degradation proteasome->degradation

The signaling pathway illustrating Elacestrant's mechanism of action.

References

Elacestrant-d4: A Technical Guide to Biological Activity and Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5] Elacestrant-d4, a deuterated isotopologue of elacestrant, is functionally analogous to its parent compound and serves as a valuable tool in research and development, particularly in pharmacokinetic studies.[6][7][8][9][10] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can modify a drug's metabolic profile, potentially enhancing its pharmacokinetic properties without altering its fundamental biological activity.[7] This technical guide provides an in-depth overview of the biological activity and receptor binding affinity of this compound, based on the established data of Elacestrant.

Mechanism of Action

Elacestrant exerts its anti-tumor effects through a dual mechanism of action on the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2]

  • Estrogen Receptor Antagonism : Elacestrant competitively binds to ERα, blocking the binding of estradiol and thereby preventing the transcriptional activation of estrogen-responsive genes that promote tumor cell growth.

  • Estrogen Receptor Degradation : Upon binding to ERα, elacestrant induces a conformational change in the receptor protein. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome. This degradation of ERα reduces the total cellular pool of the receptor, further diminishing estrogen-mediated signaling.

This dual action makes elacestrant effective even in the context of ESR1 mutations, which can confer resistance to other endocrine therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs).[3]

This compound Mechanism of Action ERa ERα DNA Estrogen Responsive Genes (e.g., GREB1, PGR) ERa->DNA Activates Proteasome Proteasome ERa->Proteasome Induces Degradation Transcription Gene Transcription DNA->Transcription Leads to Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Elacestrant_d4 This compound Elacestrant_d4->ERa Binds to ERα Elacestrant_d4->ERa Degradation ERα Degradation Proteasome->Degradation start Start: Prepare Reagents reagents Reagents: - ERα or ERβ protein - [3H]-Estradiol (Radioligand) - Test Compound (this compound) - Assay Buffer start->reagents incubation Incubate receptor, radioligand, and varying concentrations of test compound reagents->incubation separation Separate bound from free radioligand (e.g., using hydroxylapatite) incubation->separation quantification Quantify bound radioactivity using a scintillation counter separation->quantification analysis Data Analysis: - Plot % inhibition vs. log[compound] - Calculate IC50 value quantification->analysis end End: Determine Binding Affinity analysis->end start Start: Seed Cells seed Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate start->seed treat Treat cells with varying concentrations of this compound ± Estradiol seed->treat incubate Incubate for a defined period (e.g., 5-7 days) treat->incubate add_reagent Add CellTiter-Glo® Reagent to lyse cells and generate a luminescent signal incubate->add_reagent measure Measure luminescence using a plate reader add_reagent->measure analyze Data Analysis: - Plot luminescence vs. log[compound] - Calculate EC50 value measure->analyze end End: Determine Anti-proliferative Activity analyze->end

References

Elacestrant-d4: An In-Depth Technical Guide to its Estrogen Receptor Alpha vs. Beta Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. Its deuterated analogue, elacestrant-d4, offers potential advantages in terms of metabolic stability, making it a valuable tool in research and drug development. This technical guide provides a comprehensive overview of the selectivity of elacestrant for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ), detailing the underlying mechanisms, experimental validation, and downstream signaling implications.

Quantitative Data: Receptor Binding Affinity

Elacestrant exhibits a pronounced selectivity for ERα over ERβ. This preferential binding is critical to its therapeutic efficacy and is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the receptor's activity.

CompoundTargetIC50 (nM)Selectivity (ERβ/ERα)
ElacestrantERα48[1]18.1
ERβ870[1]

Note: this compound is a deuterated form of elacestrant. Deuteration is a strategy used to improve the pharmacokinetic profile of a drug by replacing hydrogen atoms with deuterium.[2] This modification can lead to a slower rate of metabolism, potentially increasing the drug's half-life and exposure.[2] The core binding affinity and selectivity for the estrogen receptors are not expected to be significantly altered by deuteration.

Mechanism of Action: A Dual Approach of Antagonism and Degradation

Elacestrant's mechanism of action is twofold: it acts as a competitive antagonist of ERα and induces its degradation. This dual functionality distinguishes it from selective estrogen receptor modulators (SERMs) that primarily block receptor activity.

Upon entering the cell, elacestrant binds to the ligand-binding domain of ERα. This binding event induces a conformational change in the receptor, which prevents its normal interaction with coactivators and subsequent transcription of estrogen-responsive genes. More importantly, this altered conformation marks the ERα protein for ubiquitination, a process where ubiquitin ligases tag the receptor for destruction. The ubiquitinated ERα is then recognized and degraded by the proteasome, the cell's protein disposal system. This leads to a significant reduction in the total levels of ERα within the cancer cell, thereby shutting down the estrogen-driven growth signals.

cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Elacestrant_ext Elacestrant Elacestrant_int Elacestrant Elacestrant_ext->Elacestrant_int Cellular Uptake ERa_inactive Inactive ERα ERa_Elacestrant ERα-Elacestrant Complex (Altered Conformation) ERa_inactive->ERa_Elacestrant Elacestrant_int->ERa_Elacestrant Binding Ub_ERa_Elacestrant Ubiquitinated ERα-Elacestrant ERa_Elacestrant->Ub_ERa_Elacestrant Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_ERa_Elacestrant Ubiquitination Proteasome Proteasome Ub_ERa_Elacestrant->Proteasome Targeting Degraded_ERa Degraded ERα Fragments Proteasome->Degraded_ERa Degradation

Elacestrant's Mechanism of Action: ERα Degradation

Experimental Protocols

The determination of elacestrant's selectivity and mechanism of action relies on a series of well-established in vitro assays.

Cell Viability Assay: CellTiter-Glo®

This assay is crucial for determining the cytotoxic and cytostatic effects of elacestrant on cancer cells. It measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4][5][6][7]

Protocol:

  • Cell Plating: Seed cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of elacestrant or a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[5]

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent directly to each well. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the elacestrant concentration and fitting the data to a dose-response curve.

start Start plate_cells Plate cells in opaque-walled plate start->plate_cells add_compound Add serial dilutions of Elacestrant plate_cells->add_compound incubate1 Incubate for 72 hours add_compound->incubate1 prepare_reagent Prepare CellTiter-Glo® Reagent incubate1->prepare_reagent add_reagent Add CellTiter-Glo® Reagent to wells prepare_reagent->add_reagent incubate2 Incubate at RT for 10 min add_reagent->incubate2 read_plate Measure Luminescence incubate2->read_plate analyze_data Calculate IC50 read_plate->analyze_data end End analyze_data->end

CellTiter-Glo® Assay Workflow
Coactivator Recruitment Assay: LanthaScreen™ TR-FRET

This assay is used to determine whether a compound acts as an agonist or antagonist of a nuclear receptor by measuring its ability to modulate the interaction between the receptor and a coactivator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for this purpose.[8][9][10]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, fluorescently labeled coactivator peptide, and the terbium-labeled anti-GST antibody. The ERα ligand-binding domain (LBD) is typically tagged with Glutathione S-transferase (GST).

  • Compound Dilution: Prepare serial dilutions of elacestrant in the assay buffer.

  • Assay Assembly (Antagonist Mode):

    • Add the ERα-LBD to the wells of a microplate.

    • Add the diluted elacestrant or control compounds.

    • Add a pre-mixed solution of the fluorescently labeled coactivator peptide and the terbium-labeled anti-GST antibody, along with a known ERα agonist (e.g., estradiol) at its EC80 concentration.

  • Incubation: Incubate the plate at room temperature to allow the binding reactions to reach equilibrium.

  • TR-FRET Measurement: Excite the terbium donor fluorophore at approximately 340 nm and measure the emission at two wavelengths: one for the terbium donor (e.g., 495 nm) and one for the acceptor fluorophore (e.g., 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). In antagonist mode, a decrease in the TR-FRET ratio indicates that the test compound is inhibiting the agonist-induced recruitment of the coactivator peptide. The IC50 value is determined from the dose-response curve.

Downstream Signaling Pathways

The degradation of ERα by elacestrant has profound effects on downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells.

In the presence of estradiol, ERα is activated and promotes the transcription of genes that drive cell cycle progression and cell growth. Key downstream pathways activated by ERα include the PI3K/AKT/mTOR and MAPK/ERK pathways.

Elacestrant, by inducing the degradation of ERα, effectively blocks these signaling cascades. This leads to cell cycle arrest and apoptosis (programmed cell death) in ER+ breast cancer cells.

cluster_estradiol Estradiol Signaling (Pro-survival) cluster_elacestrant Elacestrant Action (Anti-survival) Estradiol Estradiol ERa_active Active ERα Estradiol->ERa_active Activation PI3K_AKT PI3K/AKT/mTOR Pathway ERa_active->PI3K_AKT MAPK MAPK/ERK Pathway ERa_active->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation Elacestrant Elacestrant ERa_degraded ERα Degradation Elacestrant->ERa_degraded Induces Blocked_PI3K_AKT PI3K/AKT/mTOR Pathway Blocked ERa_degraded->Blocked_PI3K_AKT Blocked_MAPK MAPK/ERK Pathway Blocked ERa_degraded->Blocked_MAPK Apoptosis Cell Cycle Arrest & Apoptosis Blocked_PI3K_AKT->Apoptosis Blocked_MAPK->Apoptosis

Estradiol vs. Elacestrant Signaling

Conclusion

This compound, through its selective and potent degradation of ERα, represents a significant advancement in endocrine therapy for ER+ breast cancer. Its high selectivity for ERα over ERβ, coupled with its dual mechanism of antagonism and degradation, provides a powerful tool to overcome resistance to traditional endocrine therapies. The experimental protocols detailed in this guide are fundamental to the characterization of elacestrant and other SERDs, enabling researchers and drug developers to further explore their therapeutic potential. The ability of elacestrant to disrupt key pro-survival signaling pathways underscores its clinical importance and provides a strong rationale for its continued investigation in various clinical settings.

References

Understanding the Metabolic Stability of Elacestrant-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacestrant is an oral selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer. Its metabolism is a critical determinant of its pharmacokinetic profile and overall efficacy. This technical guide provides an in-depth exploration of the metabolic stability of Elacestrant, with a specific focus on the potential impact of deuterium modification in Elacestrant-d4. While direct comparative in vitro metabolic stability data for this compound is not publicly available, this document synthesizes known information about Elacestrant's metabolism, the principles of the kinetic isotope effect, and standard industry practices for assessing metabolic stability to provide a comprehensive overview for research and drug development professionals.

Introduction to Elacestrant and its Metabolism

Elacestrant is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor.[1][2][3][4][5] Minor contributions from CYP2A6 and CYP2C9 have also been noted.[1][3] The primary metabolic pathways for Elacestrant involve Phase I and Phase II reactions:

  • Phase I Metabolism: The principal routes of Phase I metabolism are N-dealkylation and N-demethylation, along with other oxidative processes such as hydroxylation, oxidation to carboxylic acids, and dehydrogenation.[1] These reactions are primarily catalyzed by CYP3A4.

  • Phase II Metabolism: Following Phase I oxidation, Elacestrant and its metabolites can undergo Phase II conjugation reactions, predominantly glucuronidation.[1] These glucuronide conjugates are more water-soluble and are readily eliminated from the body.

This compound is a deuterated isotopologue of Elacestrant. In pharmacokinetic studies, it is often used as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass. Beyond its use as an analytical tool, the introduction of deuterium at specific sites of metabolic attack can intentionally slow down the rate of metabolism. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. For drugs where metabolism is a major clearance pathway, this can lead to improved pharmacokinetic properties, such as a longer half-life and increased exposure.

Hypothetical Metabolic Stability of Elacestrant vs. This compound

While specific experimental data comparing the metabolic stability of Elacestrant and this compound is not available in the public domain, we can hypothesize the expected outcomes based on the known metabolism of Elacestrant and the principles of the KIE. The sites of deuteration in this compound are critical. If deuterium atoms are placed at the positions susceptible to CYP3A4-mediated oxidation (e.g., on the N-alkyl groups), a significant reduction in the rate of metabolism would be anticipated.

The following table summarizes the known metabolic parameters for Elacestrant and the projected impact of deuteration on these parameters for this compound, based on the KIE.

ParameterElacestrant (Known)This compound (Projected)Rationale for Projection
Primary Metabolizing Enzyme CYP3A4 (major), CYP2A6, CYP2C9 (minor)[1][3]CYP3A4 (major), CYP2A6, CYP2C9 (minor)Deuteration is unlikely to change the primary metabolizing enzymes, but may alter the rate of reaction.
Major Metabolic Pathways N-dealkylation, N-demethylation, Oxidation, Glucuronidation[1]N-dealkylation, N-demethylation, Oxidation, GlucuronidationThe metabolic pathways are expected to be the same, but the rate of Phase I oxidation may be reduced.
In Vitro Half-life (t½) in Human Liver Microsomes Data not publicly availablePotentially longer than ElacestrantThe KIE is expected to slow the rate of CYP3A4-mediated metabolism, leading to a longer half-life.
In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes Data not publicly availablePotentially lower than ElacestrantA slower rate of metabolism due to the KIE would result in lower intrinsic clearance.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To experimentally determine and compare the metabolic stability of Elacestrant and this compound, a standard in vitro liver microsomal stability assay would be employed. The following provides a detailed methodology for such an experiment.

3.1. Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Elacestrant and this compound upon incubation with human liver microsomes.

3.2. Materials and Reagents

  • Test Compounds: Elacestrant, this compound

  • Positive Control Compounds (for assay validation): Verapamil (high clearance), Warfarin (low clearance)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

3.3. Experimental Procedure

  • Preparation of Solutions:

    • Prepare stock solutions of Elacestrant, this compound, and positive control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of the test and control compounds by diluting the stock solutions in potassium phosphate buffer.

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted human liver microsomes to the wells of a 96-well incubation plate.

    • Add the working solutions of the test and control compounds to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells. A set of control wells without the NADPH regenerating system should be included to assess non-enzymatic degradation.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with internal standard) to the respective wells.

  • Sample Processing and Analysis:

    • Seal the collection plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

3.4. Data Analysis

  • Quantification: Determine the peak area ratio of the analyte to the internal standard for each sample.

  • Calculation of Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determination of Half-life (t½): Plot the natural logarithm of the percent remaining of the parent compound versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as:

    • t½ = 0.693 / k

  • Calculation of Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein in the incubation)

Visualizing Metabolic Pathways and Experimental Workflows

4.1. Elacestrant Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Elacestrant.

Elacestrant_Metabolism cluster_phase1 Phase I Metabolism (CYP3A4, 2A6, 2C9) cluster_phase2 Phase II Metabolism Elacestrant Elacestrant N_Dealkylation N-Dealkylation Elacestrant->N_Dealkylation Oxidation N_Demethylation N-Demethylation Elacestrant->N_Demethylation Oxidation Oxidation Other Oxidations (Hydroxylation, etc.) Elacestrant->Oxidation Oxidation Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Conjugation N_Demethylation->Glucuronidation Conjugation Oxidation->Glucuronidation Conjugation Excretion Excretion Glucuronidation->Excretion Microsomal_Stability_Workflow start Start prep Prepare Reagents (Microsomes, Compound, NADPH) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis end End data_analysis->end

References

Physicochemical Properties of Deuterated Elacestrant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, a novel selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer.[1] Strategic deuterium incorporation into drug molecules is a recognized approach to potentially enhance their pharmacokinetic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of Elacestrant and its deuterated analogue, Elacestrant-d4. The following sections detail quantitative data, experimental methodologies, and relevant biological pathways to support further research and development.

Physicochemical Data

The following tables summarize the key physicochemical properties of Elacestrant and its deuterated form, this compound.

Table 1: Physicochemical Properties of Elacestrant

PropertyValueSalt FormReference
Molecular Weight458.6 g/mol (base)-[2]
531.6 g/mol Dihydrochloride[2]
pKa (aliphatic amine)9.8-[2]
Calculated logP (cLogP)6.8-[2]
logD3.6-[2]
Aqueous Solubility~0.01 mg/mL (at pH 6.8)Dihydrochloride[2]
33 mg/mL (at pH 1)Dihydrochloride[2]
Melting Point (Form 1)218 °CDihydrochloride[3]
Melting Point (Form 2/3)~157 °C (melts), ~187 °C (recrystallizes), 207 °C (melts again)Dihydrochloride[3]
Melting Point (Pattern A)225-226 °CDihydrochloride[4]

Table 2: Physicochemical Properties of Deuterated Elacestrant (this compound)

PropertyValueNotes
Molecular Weight462.7 g/mol -
Calculated XLogP36.3Computationally derived

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the ionization constant of ionizable compounds like Elacestrant.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

  • Apparatus: A calibrated pH meter with a glass electrode, a burette, a stirrer, and a titration vessel.

  • Procedure:

    • Prepare a solution of the test compound (e.g., Elacestrant) of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Calibrate the pH meter using standard buffer solutions.

    • Immerse the pH electrode in the test solution and allow the reading to stabilize.

    • Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound like Elacestrant).

    • Record the pH and the volume of titrant added after each addition, ensuring equilibrium is reached.

    • Continue the titration past the equivalence point.

    • Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of logP/logD by Shake-Flask Method

This is the traditional and a widely accepted method for determining the partition coefficient.

  • Principle: The compound is partitioned between two immiscible liquid phases (typically n-octanol and a buffered aqueous solution). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P). logP is the logarithm of this value. For ionizable compounds, the distribution coefficient (D) at a specific pH is measured, and its logarithm is logD.

  • Apparatus: Separatory funnels or vials, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.

    • Prepare a stock solution of the test compound in one of the phases.

    • Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both phases.

    • Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the partition or distribution coefficient using the formula: P or D = [Concentration in octanol] / [Concentration in aqueous phase].

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent.

  • Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

  • Apparatus: Vials with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

  • Procedure:

    • Add an excess amount of the solid test compound to a vial containing the solvent of interest (e.g., buffered aqueous solution).

    • Seal the vial and place it in a shaker or incubator at a constant temperature.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

Signaling Pathway and Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), primarily ERα, and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ERα in cancer cells, thereby inhibiting estrogen-driven transcriptional activity and cell proliferation.[1]

Elacestrant_Mechanism_of_Action Estradiol Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds to Elacestrant Elacestrant Elacestrant->ER Binds to ER_Estradiol ER-Estradiol Complex ER_Elacestrant ER-Elacestrant Complex Nucleus Nucleus ER_Estradiol->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER_Estradiol->ERE Binds to Proteasome Proteasome ER_Elacestrant->Proteasome Targets ER for Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation and Tumor Growth Transcription->Proliferation Leads to Degradation ER Degradation Proteasome->Degradation Mediates Degradation->ER Reduces ER levels

Caption: Mechanism of action of Elacestrant.

Experimental Workflow for Physicochemical Profiling

The systematic evaluation of physicochemical properties is a critical step in drug development. The following workflow outlines the key stages.

Physicochemical_Profiling_Workflow Start Start: Pure Compound (Elacestrant or Deuterated Elacestrant) pKa pKa Determination (Potentiometric Titration) Start->pKa Solubility Aqueous Solubility (Shake-Flask Method) Start->Solubility LogP logP/logD Determination (Shake-Flask/HPLC) Start->LogP Data_Analysis Data Analysis and Comparison pKa->Data_Analysis Solubility->Data_Analysis LogP->Data_Analysis Report Comprehensive Physicochemical Profile Data_Analysis->Report

Caption: Experimental workflow for physicochemical profiling.

References

The Role of Deuterium in Altering Elacestrant Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elacestrant (RAD1901), an oral selective estrogen receptor degrader (SERD), has recently been approved for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Like many orally administered drugs, Elacestrant undergoes significant first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] This metabolic process can impact the drug's bioavailability, half-life, and overall therapeutic efficacy. One strategy to potentially improve the pharmacokinetic profile of metabolically susceptible drugs is selective deuteration. This technical guide explores the theoretical role of deuterium substitution in altering the pharmacokinetics of Elacestrant, based on its known metabolic pathways. While no clinical or preclinical data on a deuterated analog of Elacestrant have been publicly disclosed, this document will provide a comprehensive overview of the scientific rationale, potential benefits, and the experimental methodologies required to investigate such a modification.

Introduction to Elacestrant and its Metabolism

Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[4][5] It is administered orally and has a bioavailability of approximately 11%.[1][3] The drug is extensively metabolized in the liver, with CYP3A4 being the principal enzyme responsible for its phase I metabolism.[1][3][4] Minor contributions from CYP2A6 and CYP2C9 have also been noted.[4] The primary metabolic pathways identified for Elacestrant include N-dealkylation, N-demethylation, and various other oxidative reactions such as hydroxylation.[1] These metabolic processes lead to the formation of metabolites that may have different activity profiles and contribute to the drug's clearance from the body.

The Kinetic Isotope Effect and Deuterium Substitution

The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step. By strategically placing deuterium at a site of metabolic attack, the rate of metabolism at that position can be slowed down. This can lead to several potential pharmacokinetic advantages, including:

  • Increased half-life (t½): A slower rate of metabolism can result in the drug remaining in the body for a longer period.

  • Increased exposure (AUC): Reduced metabolic clearance can lead to a higher overall exposure to the active parent drug.

  • Increased maximum concentration (Cmax): A slower first-pass metabolism can result in a higher peak plasma concentration.

  • Reduced formation of specific metabolites: This could be beneficial if a metabolite is associated with adverse effects.

  • Potentially lower and less frequent dosing.

Theoretical Application of Deuteration to Elacestrant

Given that Elacestrant's metabolism is primarily driven by CYP3A4-mediated oxidation, including N-dealkylation and N-demethylation, these positions represent logical targets for deuteration.

Hypothesized Metabolic Hotspots for Deuteration

Based on the known metabolic pathways of Elacestrant, the following positions are hypothesized as key sites for deuteration to potentially slow down its metabolism:

  • N-ethyl groups: The ethyl groups attached to the nitrogen atoms are susceptible to N-dealkylation. Replacing the hydrogen atoms on the carbon adjacent to the nitrogen with deuterium could hinder this process.

  • N-methyl group: If any N-demethylation occurs, the methyl group would be a target.

  • Other aliphatic and aromatic positions: Hydroxylation can occur at various positions on the Elacestrant molecule. Computational tools for metabolic hotspot prediction could further refine the optimal sites for deuteration.

Predicted Impact on Elacestrant Pharmacokinetics

Selective deuteration at the metabolically labile positions of Elacestrant is predicted to have the following effects on its pharmacokinetic parameters:

Pharmacokinetic ParameterStandard Elacestrant (Known)Deuterated Elacestrant (Hypothesized)Rationale for Change
Bioavailability ~11%[1][3]IncreasedReduced first-pass metabolism by CYP3A4.
Half-life (t½) 30-50 hours[4]IncreasedSlower metabolic clearance.
Maximum Concentration (Cmax) Dose-dependent[4]IncreasedReduced first-pass metabolism.
Area Under the Curve (AUC) Dose-dependent[4]IncreasedReduced metabolic clearance and higher bioavailability.
Clearance (CL) ~186 L/hr[4]DecreasedSlower rate of metabolism by CYP enzymes.

Experimental Protocols for Investigation

To validate the theoretical benefits of a deuterated Elacestrant analog, a series of in vitro and in vivo studies would be necessary.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated Elacestrant with the non-deuterated parent compound in human liver microsomes.

Methodology:

  • Incubation: Incubate deuterated and non-deuterated Elacestrant at a fixed concentration (e.g., 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life and intrinsic clearance for both compounds.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the in vivo pharmacokinetic profiles of deuterated and non-deuterated Elacestrant following oral administration in rats or mice.

Methodology:

  • Dosing: Administer a single oral dose of either deuterated or non-deuterated Elacestrant to two groups of animals (e.g., Sprague-Dawley rats).

  • Blood Sampling: Collect blood samples via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Extract the drug from plasma and quantify the concentrations of the parent drug and any major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (AUC, Cmax, tmax, t½, CL/F) for both compounds using non-compartmental analysis.

Visualizing Metabolic Pathways and Experimental Workflows

Elacestrant Signaling and Metabolic Pathway

Elacestrant_Pathway cluster_0 Pharmacodynamics cluster_1 Pharmacokinetics (Metabolism) Elacestrant Elacestrant ER_alpha Estrogen Receptor α (ERα) Elacestrant->ER_alpha Binds to Degradation Proteasomal Degradation ER_alpha->Degradation Induces Transcription_Block Inhibition of Gene Transcription ER_alpha->Transcription_Block Elacestrant_PK Elacestrant CYP3A4 CYP3A4 (Major) Elacestrant_PK->CYP3A4 CYP2A6_2C9 CYP2A6/2C9 (Minor) Elacestrant_PK->CYP2A6_2C9 Metabolites Metabolites (N-dealkylated, N-demethylated, Oxidized) CYP3A4->Metabolites CYP2A6_2C9->Metabolites Deuterated_Elacestrant Deuterated Elacestrant Deuterated_Elacestrant->CYP3A4 Slower Metabolism (Kinetic Isotope Effect)

Caption: Elacestrant's dual mechanism of action and its primary metabolic pathways.

Experimental Workflow for Pharmacokinetic Comparison

PK_Workflow cluster_0 In Vitro cluster_1 In Vivo cluster_2 Outcome HLM Human Liver Microsomes Incubation Incubation with Elacestrant vs. d-Elacestrant HLM->Incubation LCMS_vitro LC-MS/MS Analysis Incubation->LCMS_vitro Stability Metabolic Stability (t½, CLint) LCMS_vitro->Stability Comparison Comparative PK Profile Stability->Comparison Animal_Model Rodent Model Dosing Oral Dosing of Elacestrant vs. d-Elacestrant Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, t½) Plasma_Analysis->PK_Parameters PK_Parameters->Comparison

Caption: Workflow for comparing the pharmacokinetics of Elacestrant and its deuterated analog.

Conclusion

The strategic deuteration of Elacestrant at its known sites of metabolic oxidation presents a scientifically sound approach to potentially enhance its pharmacokinetic profile. By leveraging the kinetic isotope effect to slow down CYP3A4-mediated metabolism, a deuterated analog could exhibit increased bioavailability, a longer half-life, and greater overall drug exposure. While this remains a theoretical exercise in the absence of direct experimental data, the principles outlined in this guide provide a clear roadmap for the design and execution of studies to investigate this promising drug development strategy. Such research could ultimately lead to an improved therapeutic agent with a more favorable dosing regimen for patients with advanced breast cancer.

References

Methodological & Application

Application Note: Quantification of Elacestrant in Human Plasma using Elacestrant-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer, particularly in cases with ESR1 mutations.[1][2][3] Robust and reliable bioanalytical methods are crucial for pharmacokinetic studies and clinical monitoring of elacestrant. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of elacestrant in human plasma, utilizing its deuterated analog, elacestrant-d4, as an internal standard to ensure accuracy and precision.[4][5]

Principle of the Method

This method employs protein precipitation for the extraction of elacestrant and its internal standard, this compound, from human plasma. The separated analytes are then detected and quantified using a tandem mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for quantitative bioanalysis as it compensates for variability in sample preparation, matrix effects, and instrument response.[6]

Materials and Reagents

  • Elacestrant analytical standard

  • This compound internal standard[5][7][8][9][10]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatograph: Acquity UPLC system or equivalent

  • Mass Spectrometer: Sciex 5000 mass spectrometer or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of elacestrant and this compound in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the elacestrant stock solution in a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • To 50 µL of plasma sample (calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters

ParameterValue
Column Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile[4]
Flow Rate 0.8 mL/min[4]
Gradient As required to achieve separation
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Elacestrant459.35 → 268.15[4]
This compound463.35 → 272.23[4]
Collision Energy Optimized for specific instrument
Source Temp 500 °C

Data Presentation

Calibration Curve

The method was validated over a linear range of 0.05 to 100 ng/mL in human plasma.[11] The calibration curve was constructed by plotting the peak area ratio of elacestrant to this compound against the nominal concentration of elacestrant. A linear regression with a 1/x² weighting was used.

Table 1: Example Calibration Curve Summary

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
0.050.051102.0
0.10.103103.0
0.50.49599.0
2.52.55102.0
109.8098.0
5049.098.0
8081.6102.0
10099.099.0
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC).

Table 2: Example Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Mean Conc. (n=6)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Mean Conc. (n=18)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.050.0524.5104.00.0515.8102.0
LQC0.150.1483.898.70.1534.9102.0
MQC7.57.652.5102.07.433.299.1
HQC7573.52.198.075.82.8101.1
Matrix Effect and Recovery

The matrix effect and recovery were assessed to ensure that the method is not affected by the plasma matrix.

Table 3: Example Matrix Effect and Recovery of Elacestrant

QC LevelNominal Conc. (ng/mL)Matrix FactorRecovery (%)
LQC0.151.0295.2
HQC750.9896.5

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: LC-MS/MS analytical workflow for elacestrant quantification.

Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[1][12] This leads to a reduction in the number of functional ERs in breast cancer cells, thereby inhibiting estrogen-driven tumor growth.[12][13] Elacestrant is also effective against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.[2][14]

G cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Binds to ERα ERE Estrogen Response Elements (ERE) ER->ERE Transcription Blocked Degradation Proteasomal Degradation ER->Degradation Induces Degradation Gene Gene Transcription ERE->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Simplified signaling pathway of Elacestrant's mechanism of action.

References

Application Notes and Protocols for the Quantitative Analysis of Elacestrant Using Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of Elacestrant in biological matrices, such as human plasma, using Elacestrant-d4 as an internal standard. The method described herein is based on liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-), ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Accurate and reliable quantification of Elacestrant in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects.[4]

Principle of the Method

The method involves the extraction of Elacestrant and the internal standard (this compound) from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is a deuterated form of Elacestrant and is chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency.[5][6][7] However, it has a different mass, allowing for its distinct detection by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of Elacestrant to this compound against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Elacestrant analytical standard

  • This compound (internal standard)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K3-EDTA)

  • Solid-phase extraction (SPE) cartridges or plates

  • Liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

  • Chromatographic Column: A reversed-phase C18 column, such as an Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm), is suitable for the separation.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 5000) operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is recommended.[8]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Elacestrant and this compound in a suitable solvent such as methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Elacestrant stock solution in a mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

Two common methods for sample preparation are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

3.4.1. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition the SPE plate with 200 μL of methanol followed by 200 μL of 1% formic acid in water.[8]

  • Sample Loading: To 150 μL of plasma sample, add 300 μL of 1% formic acid in water and vortex for 10 seconds.[8] Transfer the mixture to the conditioned SPE plate.

  • Washing: Wash the SPE plate with 200 μL of 1% formic acid in water.[8]

  • Elution: Elute the analytes with an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

3.4.2. Liquid-Liquid Extraction (LLE) Protocol

  • To a polypropylene tube, add 100 µL of plasma sample.

  • Add the internal standard working solution.

  • Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex mix for an adequate time (e.g., 10 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm)[8]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[8]

    • Flow Rate: 0.8 mL/min[8]

    • Injection Volume: 5-10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key quantitative parameters for the analysis of Elacestrant.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Elacestrant459.35268.15
This compound463.35272.23

Data sourced from a study determining Elacestrant concentrations in plasma, urine, and cerebrospinal fluid.[8]

Table 2: Method Validation Summary

ParameterResult
Linearity Range0.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.05 ng/mL
AccuracyWithin ±15% of nominal concentration
Precision (CV%)≤ 15%

The assay was validated for specificity, precision, accuracy, sensitivity, stability, and linearity.[8][9]

Visualizations

Diagram 1: Experimental Workflow for Elacestrant Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

Caption: Workflow for the quantitative analysis of Elacestrant.

Diagram 2: Principle of Stable Isotope Dilution Analysis

G cluster_process Analytical Process Analyte Elacestrant (Analyte) Known Concentration in Standards Unknown in Samples Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) Known Concentration Added to All Samples and Standards IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Constant Peak Area Ratio (Elacestrant / this compound) Maintained Throughout the Process LC_MS->Ratio

Caption: Principle of using a deuterated internal standard.

Diagram 3: Simplified Mechanism of Action of Elacestrant

G Elacestrant Elacestrant ER Estrogen Receptor (ER) Elacestrant->ER Degradation ER Degradation ER->Degradation Promotes Inhibition Inhibition of ER Signaling ER->Inhibition Leads to Tumor_Growth Inhibition of Tumor Growth Inhibition->Tumor_Growth

Caption: Elacestrant as a Selective Estrogen Receptor Degrader.

References

Application Notes and Protocols for the Bioanalysis of Elacestrant Using Elacestrant-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor (ER)-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3] Accurate and precise bioanalytical methods are crucial for pharmacokinetic studies, drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantitative analysis of Elacestrant in biological matrices, specifically plasma, using its deuterated stable isotope-labeled internal standard, Elacestrant-d4. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.

Mechanism of Action: Elacestrant as a Selective Estrogen Receptor Degrader (SERD)

Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα).[1] In ER+ breast cancer cells, it competitively binds to ERα, blocking the transcriptional activity of the receptor.[1][4] Furthermore, Elacestrant induces a conformational change in the ERα, targeting it for proteasomal degradation.[4][5] This dual mechanism of antagonism and degradation effectively abrogates estrogen-driven signaling pathways that promote tumor growth.[1][4] Notably, Elacestrant has shown efficacy against tumors with ESR1 mutations, which can confer resistance to other endocrine therapies.[5][6]

Elacestrant_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Elacestrant Elacestrant Elacestrant->ER Binds ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen ER_Elacestrant ER-Elacestrant Complex ER->ER_Elacestrant ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Translocates & Binds Proteasome Proteasome ER_Elacestrant->Proteasome Targets for Degradation ER_Elacestrant->ERE Blocks Binding Degradation ERα Degradation Proteasome->Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

Elacestrant's dual mechanism of action.

Quantitative Bioanalytical Method

The validated method for the quantification of Elacestrant in plasma utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach offers high sensitivity, selectivity, and a wide dynamic range.

Instrumentation and Reagents
  • LC-MS/MS System: A Sciex 5000 mass spectrometer coupled with an Acquity UPLC system or equivalent.[7]

  • Analytical Column: Acquity UPLC BEH Shield RP18 (50 x 2.1 mm) or equivalent.[7]

  • Elacestrant and this compound Standards: Certified reference materials.

  • Reagents: Acetonitrile, methanol, formic acid, ammonia (all LC-MS grade).

  • Solid Phase Extraction (SPE) Plates: For sample clean-up.

Experimental Workflow

Bioanalytical_Workflow start Start: Plasma Sample Collection sample_prep 1. Sample Preparation - Thaw plasma samples - Add this compound (Internal Standard) start->sample_prep spe 2. Solid Phase Extraction (SPE) - Condition SPE plate - Load sample - Wash to remove interferences - Elute Elacestrant and IS sample_prep->spe evaporation 3. Evaporation - Evaporate eluate to dryness under nitrogen spe->evaporation reconstitution 4. Reconstitution - Reconstitute residue in mobile phase evaporation->reconstitution lcms_analysis 5. LC-MS/MS Analysis - Inject sample - Chromatographic separation - Mass spectrometric detection (MRM) reconstitution->lcms_analysis data_processing 6. Data Processing - Integrate peak areas - Calculate analyte/IS ratio - Quantify using calibration curve lcms_analysis->data_processing end End: Report Concentration data_processing->end

Bioanalytical workflow for Elacestrant quantification.
Detailed Experimental Protocol

1. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions of Elacestrant and this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of Elacestrant.

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation

  • To 150 µL of plasma sample, standard, or QC, add the internal standard (this compound) solution.[7]

  • Add 300 µL of 1% formic acid in water and vortex for 10 seconds.[7]

3. Solid Phase Extraction (SPE)

  • Condition an SPE plate with 200 µL of methanol followed by 200 µL of 1% formic acid in water.[7]

  • Load the entire pre-treated sample onto the SPE plate.

  • Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.[7]

  • Elute Elacestrant and this compound with 100 µL of an elution solvent (e.g., acetonitrile:methanol:ammonia [49:49:2, v/v/v]).[7]

4. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.[7]

  • Reconstitute the residue in 200 µL of a reconstitution solvent (e.g., acetonitrile:water:formic acid [20:80:0.2, v/v/v]) and vortex for 1 minute.[7]

5. LC-MS/MS Analysis

  • Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[7]

  • Perform chromatographic separation using a gradient elution on a C18 column.

  • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.

Quantitative Data Summary

The following tables summarize the key parameters for the bioanalytical method.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Elacestrant459.35268.15
This compound463.35272.23
Data sourced from pharmacokinetic studies of Elacestrant.[7][8]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.05 to 100 ng/mL[9]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[7][9]
Accuracy (% Bias)< 15% (< 20% for LLOQ)[7]
Precision (% CV)< 15% (< 20% for LLOQ)[7]
These are typical acceptance criteria for bioanalytical method validation.

Table 3: Pharmacokinetic Parameters of Elacestrant

ParameterValue
Time to Maximum Concentration (Tmax)1.6 - 3.9 hours[7]
Elimination Half-Life (t1/2)30 - 50 hours[1]
Apparent Volume of Distribution5800 L[1]
Plasma Protein Binding> 99%[1]
These parameters were determined in clinical studies and highlight the importance of a robust bioanalytical method.

Conclusion

This document provides a comprehensive overview and detailed protocols for the development and validation of a bioanalytical method for Elacestrant using this compound as an internal standard. The described LC-MS/MS method with solid-phase extraction is sensitive, specific, and reliable for the quantification of Elacestrant in plasma. Adherence to these protocols will enable researchers to generate high-quality data for pharmacokinetic assessments and other applications in the drug development process.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a potent, oral selective estrogen receptor degrader (SERD) that has shown significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2] In vivo pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Elacestrant. The use of a deuterated internal standard, such as Elacestrant-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision.[1]

These application notes provide a detailed protocol for conducting an in vivo pharmacokinetic study of Elacestrant in a mouse model, utilizing this compound as an internal standard for robust quantification.

Mechanism of Action Signaling Pathway

Elacestrant functions by binding to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This downregulation of ERα disrupts downstream signaling pathways, such as PI3K/AKT and MAPK, which are critical for the proliferation and survival of ER+ breast cancer cells.[3]

Elacestrant_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds Elacestrant Elacestrant Elacestrant->ERa Binds & Induces Conformational Change ERa_active Active ERα Dimer ERa->ERa_active Dimerization & Activation Proteasome Proteasome Ub Ubiquitin ERa->Ub Ubiquitination ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Tumor Growth Tumor Growth Proteasome->Tumor Growth Inhibits Ub->Proteasome Targets for Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Gene_Transcription->Tumor Growth

Figure 1: Elacestrant Mechanism of Action

Quantitative Data Summary

The following tables summarize representative pharmacokinetic parameters of Elacestrant from preclinical and clinical studies.

Table 1: Representative Pharmacokinetic Parameters of Elacestrant in Mice

ParameterValueConditions
Dose 60 mg/kgSingle oral gavage
Cmax 738 ± 471 ng/mLPlasma
Tumor Conc. 462 ± 105 ng/gIntracranial MCF-7 tumor

Data derived from a study in an intracranial MCF-7 mouse model.[3]

Table 2: Human Pharmacokinetic Parameters of Elacestrant

ParameterValue
Oral Bioavailability ~10%[1][4]
Time to Cmax (Tmax) 1 - 4 hours[5]
Plasma Protein Binding >99%[5]
Apparent Volume of Distribution 5800 L[5]
Elimination Half-life (t1/2) 30 - 50 hours[5]
Metabolism Primarily by CYP3A4[5]
Excretion ~82% in feces, ~7.5% in urine[5]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a single-dose pharmacokinetic study of orally administered Elacestrant in mice.

1. Animal Model

  • Species: Mouse

  • Strain: Athymic Nude (e.g., BALB/c nude)

  • Sex: Female

  • Age: 6-8 weeks

  • Weight: 18-22 g

  • Acclimation: Acclimate animals for at least 7 days prior to the study.

2. Dosing Formulation Preparation

  • Compound: Elacestrant

  • Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water.

  • Preparation:

    • Weigh the required amount of Elacestrant.

    • Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to sterile water while stirring until fully dissolved.

    • Suspend the Elacestrant powder in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg).

    • Vortex and sonicate the suspension to ensure homogeneity. Prepare fresh on the day of dosing.

3. Dosing and Administration

  • Dose: 30 mg/kg (or other desired dose)

  • Route: Oral gavage

  • Volume: 10 mL/kg

  • Procedure:

    • Fast animals for 4 hours prior to dosing (with free access to water).

    • Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the Elacestrant suspension using a suitable oral gavage needle.

4. Blood Sampling

  • Sample Matrix: K2-EDTA plasma

  • Time Points: Pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection Method: Serial blood sampling from the tail vein or submandibular vein. A terminal cardiac puncture can be used for the final time point.

  • Volume: Approximately 30-40 µL per time point.

  • Procedure:

    • Collect blood into K2-EDTA coated tubes.

    • Immediately after collection, gently invert the tubes several times to ensure mixing with the anticoagulant.

    • Place the tubes on ice.

    • Within 30 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer to clean, labeled microcentrifuge tubes.

    • Store plasma samples at -80°C until analysis.

In_Vivo_PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling Animal Athymic Nude Mice (6-8 weeks old) Acclimation Acclimation (≥ 7 days) Animal->Acclimation Fasting Fasting (4 hours) Acclimation->Fasting Dosing Oral Gavage (30 mg/kg) Fasting->Dosing Formulation Prepare Elacestrant in 0.5% CMC-Na Formulation->Dosing Timepoints Collect Blood at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours Dosing->Timepoints Centrifuge Centrifuge at 2000 x g for 10 min at 4°C Timepoints->Centrifuge Plasma Collect Plasma Centrifuge->Plasma Store Store at -80°C Plasma->Store

Figure 2: In Vivo Pharmacokinetic Study Workflow

LC-MS/MS Bioanalytical Protocol

This protocol describes the quantification of Elacestrant in mouse plasma using this compound as an internal standard.

1. Materials and Reagents

  • Elacestrant analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Mouse plasma (blank and study samples)

2. Stock and Working Solutions

  • Elacestrant Stock (1 mg/mL): Accurately weigh and dissolve Elacestrant in DMSO or methanol.

  • This compound Stock (1 mg/mL): Accurately weigh and dissolve this compound in DMSO or methanol.

  • Working Solutions: Prepare serial dilutions of the Elacestrant stock solution in 50:50 ACN:water to create calibration standards (e.g., 1 to 1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock in ACN with 0.1% formic acid.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 25 µL of mouse plasma (standards, QCs, or unknown samples) into a 96-well plate or microcentrifuge tubes.

  • Add 75 µL of the internal standard working solution (100 ng/mL this compound in ACN with 0.1% formic acid). The 3:1 ratio of ACN to plasma facilitates protein precipitation.

  • Vortex mix for 5 minutes to ensure complete protein precipitation.

  • Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Sample_Preparation_Workflow Plasma 25 µL Mouse Plasma (Standard, QC, or Sample) Add_IS Add 75 µL of This compound in ACN (Protein Precipitation) Plasma->Add_IS Vortex Vortex Mix (5 minutes) Add_IS->Vortex Centrifuge Centrifuge at 4000 x g (15 minutes, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS Supernatant->LCMS

References

Application Note: Formulation and Administration of Elacestrant-d4 for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in preclinical oncology and drug metabolism studies.

Purpose: This document provides detailed protocols for the formulation, preparation, and administration of Elacestrant-d4 for dosing in animal models, particularly for oral administration in rodents. It includes recommended vehicles, dosing ranges, and a summary of the compound's mechanism of action.

Introduction

Elacestrant is an orally bioavailable selective estrogen receptor degrader (SERD) that has been approved for the treatment of certain types of breast cancer.[1] It functions by binding to estrogen receptor-alpha (ERα), leading to its degradation and thereby blocking estrogen-driven cell proliferation.[2][3] this compound is a deuterated version of Elacestrant, often used as an internal standard for quantitative analysis or as a tracer in pharmacokinetic studies.[4][5] Deuteration can sometimes alter clearance rates, offering potential advantages over non-deuterated forms in certain experimental contexts.[6] Proper formulation is critical for ensuring accurate and reproducible results in preclinical in vivo studies due to the compound's low aqueous solubility.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₃₀H₃₄D₄N₂O₂[6]
Molecular Weight 462.66 g/mol [6]
Appearance Solid at room temperature[6]
In Vitro Solubility Low aqueous solubility. May dissolve in DMSO.[6][7]
In Vivo Activity Antitumor activity in mice observed at doses from 10-120 mg/kg PO daily.[7]
Mechanism of Action Selective Estrogen Receptor Degrader (SERD)[4]

Mechanism of Action: Signaling Pathway

Elacestrant is a selective estrogen receptor degrader (SERD) that competitively binds to estrogen receptor-alpha (ERα).[2] This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[3] The resulting reduction in functional ERα levels disrupts downstream signaling pathways, including PI3K/AKT, which are critical for tumor proliferation and survival.[2][8] This mechanism is effective against both wild-type and certain mutant forms of the estrogen receptor (ESR1 mutations), which can confer resistance to other endocrine therapies.[3][8]

Elacestrant_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor α (ERα) Ub_Proteasome Ubiquitination & Proteasomal Degradation ER->Ub_Proteasome Induces ERE Estrogen Response Elements (ERE) ER->ERE Translocates & Binds to Elacestrant This compound Elacestrant->ER Binds to Elacestrant->ERE Blocks Binding Ub_Proteasome->ER Degrades Gene_Transcription Gene Transcription ERE->Gene_Transcription Downstream PI3K/AKT/MAPK Pathways Gene_Transcription->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: this compound Mechanism of Action.

Experimental Protocols: Formulation for Animal Dosing

Given this compound's low water solubility, a suspension or solution using appropriate vehicles is required for oral administration. Below are two validated protocols.

Protocol 1: Aqueous Suspension using Methylcellulose

This protocol is based on methods used in preclinical patient-derived xenograft (PDX) models and is suitable for achieving a uniform suspension for oral gavage.[9]

Materials:

  • This compound powder

  • 0.5% Methylcellulose in sterile water

  • Sterile magnetic stir bar and stir plate

  • Sonicator bath

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of this compound powder and vehicle based on the desired final concentration (e.g., 3 mg/mL) and total volume.[9]

  • Weigh the this compound powder accurately and place it in a sterile container.

  • Add the corresponding volume of 0.5% Methylcellulose in sterile water to the powder.

  • Add a sterile magnetic stir bar and stir the mixture for at least 4 minutes to ensure initial dispersion.

  • Sonicate the suspension in a sonicator bath until a uniform, transparent, or homogenous suspension is formed.[9]

  • Visually inspect the suspension for any clumps or undissolved powder. If present, continue sonication.

  • Store the final formulation at 4°C for short-term use. Prepare fresh weekly or as stability allows. Always vortex thoroughly before each use to ensure homogeneity.

Protocol 2: Solubilized Formulation using DMSO and Corn Oil

This protocol is a common strategy for compounds that are soluble in DMSO but require a more biocompatible vehicle for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn oil, sterile filtered

  • Sterile tubes for preparation and storage

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This stock can be stored at -20°C.[6]

  • On the day of dosing, calculate the volume of the DMSO stock solution needed to achieve the final desired dose in the dosing vehicle.

  • The final concentration of DMSO in the formulation should be kept low (typically ≤10%) to avoid toxicity. A common ratio is 10% DMSO to 90% corn oil.[6]

  • To prepare the final dosing solution, add the calculated volume of the DMSO stock solution to the required volume of corn oil.[6]

  • Vortex the mixture vigorously until a clear solution or a uniform suspension is obtained.

  • This formulation should be prepared fresh daily. Do not store the final mixture for extended periods.

Animal Dosing and Administration

Recommended Dosing

Preclinical studies in mice have demonstrated the anti-tumor activity of Elacestrant across a range of oral doses. The selection of a specific dose will depend on the animal model and experimental goals.

Animal ModelDosing Range (Oral)FrequencyReference
Mice (PDX Models)10 - 60 mg/kgOnce Daily[9][10]
Mice (Xenograft)10 - 120 mg/kgOnce Daily[7]
Protocol: Oral Gavage Administration in Mice

Oral gavage is a precise method for delivering a specific dose of a compound.[11] It is essential to perform this procedure correctly to minimize stress and prevent injury to the animal.[11][12]

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, flexible or rigid with a ball tip for mice)

  • Syringe (e.g., 1 mL)

Procedure:

  • Ensure the animal is properly restrained to prevent movement and injury.

  • Vortex the this compound formulation immediately before drawing it into the syringe to ensure a homogenous dose.

  • Draw the calculated volume of the formulation into the syringe. The typical dosing volume for mice is 5-10 mL/kg.

  • Gently insert the gavage needle into the side of the mouse's mouth, allowing it to follow the natural curvature of the esophagus. Do not force the needle.

  • Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the pharynx), slowly depress the syringe plunger to deliver the formulation.

  • Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model.

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 28-56 days) start Start: PDX Model Selection (e.g., ER+, ESR1-mutant) implant Tumor Fragment Implantation (Subcutaneous) start->implant monitor_growth Tumor Growth Monitoring (Twice weekly caliper measurements) implant->monitor_growth randomize Randomization into Groups (When tumors reach ~150-300 mm³) monitor_growth->randomize vehicle_group Group 1: Vehicle Control (e.g., 0.5% Methylcellulose) randomize->vehicle_group elacestrant_group Group 2: this compound (e.g., 30 mg/kg) randomize->elacestrant_group dosing Daily Oral Gavage vehicle_group->dosing elacestrant_group->dosing measurements Tumor Volume & Body Weight Measurements (Twice weekly) dosing->measurements endpoint Study Endpoint & Analysis (Tumor growth inhibition, PK/PD) measurements->endpoint

References

Application Note: Mass Spectrometry Fragmentation Analysis of Elacestrant-d4 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed overview of the mass spectrometry fragmentation pattern of Elacestrant-d4, a deuterated internal standard for the selective estrogen receptor degrader (SERD), Elacestrant. Understanding the fragmentation of this compound is critical for developing robust and sensitive bioanalytical methods for pharmacokinetic (PK) and drug metabolism studies. This document outlines the key fragment ions observed in tandem mass spectrometry (MS/MS) and provides a standardized protocol for the analysis of this compound in biological matrices.

Introduction

Elacestrant is an orally bioavailable SERD that has shown efficacy in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] To accurately quantify Elacestrant in biological samples using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard, such as this compound, is essential.[4] this compound has four deuterium atoms strategically incorporated, which provides a mass shift from the parent drug, allowing for its differentiation and use in quantitative analysis.[5] This document details the characteristic fragmentation of this compound, facilitating its use in regulated bioanalysis.

Mass Spectrometry Fragmentation Pattern of this compound

Electrospray ionization (ESI) in positive mode is commonly employed for the analysis of Elacestrant and its deuterated analog. The protonated molecule of this compound is observed at an m/z of 463.37 [M+H]+, which is four mass units higher than the non-deuterated form (m/z 459.35).[5][6]

Upon collision-induced dissociation (CID) in the mass spectrometer, this compound undergoes characteristic fragmentation. A prominent fragmentation pathway involves the neutral loss of water, resulting in a strong signal at m/z 445.36 [M+H-H₂O]⁺.[5] The key diagnostic transition for quantitative analysis is the fragmentation of the precursor ion at m/z 463.35 to a specific product ion at m/z 272.23.[6] This transition is monitored in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

For comparison, the non-deuterated Elacestrant fragments from a precursor ion of m/z 459.35 to a product ion of m/z 268.15.[6] Other observed fragment ions for the non-deuterated Elacestrant include m/z 388.5172, 303.41652, 232.316, with a base peak at m/z 174.630.[7]

Quantitative Data Summary
CompoundPrecursor Ion (m/z) [M+H]⁺Key Product Ion (m/z)Other Observed Product Ions (m/z)Notes
This compound463.37[5], 463.35[6]272.23[6]445.36 ([M+H-H₂O]⁺)[5]Used as an internal standard.
Elacestrant459.35[6], 459.6463[7]268.15[6], 174.630 (base peak)[7]388.5172, 303.41652, 232.316[7]Analyte of interest.

Experimental Protocol: LC-MS/MS Bioanalysis of Elacestrant

This protocol outlines a general procedure for the quantitative analysis of Elacestrant in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: A validated UPLC system such as an Acquity UPLC system.[6]

  • Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm or equivalent.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex 5000 or equivalent.[6]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • Elacestrant: 459.4 > 268.2 (quantifier), 459.4 > 174.6 (qualifier)

    • This compound: 463.4 > 272.2 (quantifier)

  • Collision Energy and Dwell Time: To be optimized for the specific instrument used.

Diagram of Proposed Fragmentation Pathway

Elacestrant_d4_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Elacestrant_d4 This compound [M+H]⁺ m/z = 463.4 Fragment1 [M+H-H₂O]⁺ m/z = 445.4 Elacestrant_d4->Fragment1 - H₂O Fragment2 Product Ion m/z = 272.2 Elacestrant_d4->Fragment2 Fragmentation

Caption: Proposed fragmentation pathway of this compound.

Conclusion

The well-defined fragmentation pattern of this compound allows for its reliable use as an internal standard in the quantitative bioanalysis of Elacestrant. The provided protocol offers a starting point for the development and validation of robust LC-MS/MS methods essential for drug development and clinical studies. Researchers should perform full validation of the method in accordance with regulatory guidelines.

References

Application Note and Protocol: 1H and 2H NMR Analysis of Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown efficacy in the treatment of estrogen receptor (ER)-positive breast cancer.[1][2][3] Elacestrant-d4 is a deuterated analog of Elacestrant, where four hydrogen atoms have been replaced by deuterium.[4][5][6][7][8] This isotopic labeling is often employed in drug development to study pharmacokinetics, metabolism, and to potentially improve the drug's metabolic stability.[4][9] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of isotopically labeled compounds.[10][11][12] This application note provides a detailed protocol for the analysis of this compound using both proton (1H) and deuterium (2H) NMR spectroscopy to confirm its chemical structure, determine isotopic purity, and quantify the level of deuterium incorporation.

Principle and Scope

1H NMR Spectroscopy is utilized to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the remaining protons. For this compound, the absence or significant reduction of signals at the sites of deuteration provides direct evidence of isotopic labeling.

2H NMR Spectroscopy directly detects the deuterium nuclei, providing a distinct signal for each deuteration site. This allows for the unambiguous confirmation of the location of deuterium incorporation and can be used for quantitative assessment of the isotopic enrichment at each site.[11]

This protocol is applicable to the quality control and characterization of synthesized this compound in a research or drug development setting.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves this compound and has minimal overlapping signals with the analyte. For 1H NMR, a common choice is Chloroform-d (CDCl3) or Dimethyl Sulfoxide-d6 (DMSO-d6). For 2H NMR, a non-deuterated solvent such as Chloroform or Dimethyl Sulfoxide is used.[11]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the vial.

  • Internal Standard (for Quantitative Analysis): For quantitative 1H NMR (qNMR), add a known amount of a suitable internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Transfer: Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer

  • Probe: 5 mm broadband probe

  • Temperature: 298 K

  • Pulse Sequence: zg30 (30° pulse)

  • Acquisition Parameters:

    • Spectral Width (SW): 20 ppm

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 5 s

    • Acquisition Time (AQ): 4 s

  • Processing:

    • Apply a line broadening (LB) of 0.3 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

    • Integrate all signals.

2H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer equipped for 2H detection

  • Probe: 5 mm broadband probe

  • Temperature: 298 K

  • Pulse Sequence: zg (simple pulse-acquire)

  • Acquisition Parameters:

    • Spectral Width (SW): 30 ppm

    • Number of Scans (NS): 256 (or more for better signal-to-noise)

    • Relaxation Delay (D1): 1 s

    • Acquisition Time (AQ): 2 s

  • Processing:

    • Apply a line broadening (LB) of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to a known deuterium signal if available, or set the most prominent deuterium signal as a reference.

Data Presentation

The following tables summarize representative quantitative data for the 1H and 2H NMR analysis of this compound. Note: These are expected values for illustrative purposes and may vary based on experimental conditions and the specific batch of the compound.

Table 1: Representative 1H NMR Data for this compound in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2m2HAromatic Protons
~6.5-6.8m3HAromatic Protons
~3.8s3H-OCH3
~3.5t2H-CH2-
~2.8m4H-CH2- and -CH-
~2.5t2H-CH2-
~1.4s6H-C(CH3)2
Signal Reduced--Protons at deuterated positions

Table 2: Representative 2H NMR Data for this compound in CHCl3

Chemical Shift (δ, ppm)AssignmentIsotopic Purity (%)
~2.6Deuterons on Ethyl Chain>98%
~1.1Deuterons on Ethyl Chain>98%

Data Interpretation

  • 1H NMR: The 1H NMR spectrum should be compared to the spectrum of non-deuterated Elacestrant. A significant reduction or complete disappearance of the signals corresponding to the protons on the ethylamino group confirms successful deuteration. The integration of the remaining proton signals should be consistent with the structure of this compound.

  • 2H NMR: The 2H NMR spectrum will show distinct peaks corresponding to the deuterium atoms. The chemical shifts will be very similar to the proton chemical shifts of the same positions. The presence of these signals provides direct evidence of the location of deuteration. The relative integration of the deuterium signals can be used to assess the isotopic enrichment at each site.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_processing Data Processing & Interpretation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr h2_nmr 2H NMR Acquisition transfer->h2_nmr process_h1 Process 1H Data h1_nmr->process_h1 process_h2 Process 2H Data h2_nmr->process_h2 interpret Interpret Spectra & Quantify process_h1->interpret process_h2->interpret

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_data Derived Information elacestrant_d4 This compound Sample h1_nmr 1H NMR elacestrant_d4->h1_nmr h2_nmr 2H NMR elacestrant_d4->h2_nmr structure Structural Confirmation h1_nmr->structure purity Isotopic Purity h1_nmr->purity location Deuteration Site Confirmation h2_nmr->location h2_nmr->purity

Caption: Logical relationship of the analysis.

Conclusion

The combined use of 1H and 2H NMR spectroscopy provides a comprehensive and robust method for the characterization of this compound. These techniques allow for the unambiguous confirmation of the molecular structure, precise identification of the deuteration sites, and accurate quantification of isotopic purity. The protocols and data presented in this application note serve as a valuable guide for researchers and scientists involved in the development and quality control of isotopically labeled pharmaceuticals.

References

Application Notes: Elacestrant-d4 for Cell-Based Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elacestrant is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[1][2] As a non-steroidal small molecule, Elacestrant binds to the estrogen receptor-alpha (ERα) and functions as an antagonist, inhibiting its transcriptional activity and promoting its degradation through the proteasomal pathway.[1][3] This dual mechanism effectively disrupts estrogen-mediated growth signaling in ER-dependent breast cancer cells.[3] Elacestrant-d4 is the deuterated form of Elacestrant, where four hydrogen atoms have been replaced by deuterium. Deuterated compounds are frequently used in research and development, often for their altered metabolic profiles which can be advantageous in certain experimental contexts.[4][5] In cell-based assays, this compound is expected to exhibit a similar mechanism of action to its non-deuterated counterpart, making it a valuable tool for studying ER signaling and cell proliferation.

Mechanism of Action

Elacestrant exerts its anti-proliferative effects through a dual mechanism targeting the estrogen receptor.[6] Firstly, it competitively binds to ERα, preventing the binding of estradiol and thereby antagonizing the receptor's transcriptional activity.[6] This blockade inhibits the expression of genes crucial for cancer cell division and survival.[6] Secondly, and a hallmark of SERDs, Elacestrant induces the degradation of the ERα protein.[3][6] This degradation is mediated by the cellular proteasomal machinery.[7] By reducing the overall levels of ERα, Elacestrant effectively diminishes the primary driver of proliferation in ER-positive breast cancer cells.[7] This mechanism is effective even in the presence of ESR1 mutations, which can confer resistance to other endocrine therapies like aromatase inhibitors.[6][8]

Applications in Cell-Based Proliferation Assays

This compound is a critical reagent for in vitro studies aimed at understanding and combating ER-positive breast cancer. Its primary application is in cell-based proliferation assays to:

  • Determine the anti-proliferative potency of the compound in various ER-positive breast cancer cell lines, including those with wild-type and mutated ESR1.

  • Investigate mechanisms of resistance to endocrine therapies.

  • Evaluate the efficacy of combination therapies , for instance, with CDK4/6 inhibitors or mTOR inhibitors, where Elacestrant has shown synergistic effects.[9][10]

  • Screen for novel anti-cancer agents that may synergize with this compound.

Signaling Pathway of Elacestrant

Caption: Mechanism of action of this compound in ER+ breast cancer cells.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for Elacestrant in various ER-positive breast cancer cell lines.

Cell LineESR1 StatusAssay ConditionsIC50/GI50 (nM)Reference
MCF-7Wild-type48-hour treatment0.6 (EC50)[11]
T47DWild-typeNot specified-[11]
HCC1428Wild-typeNot specified-[10]
MCF-7 LTEDY537C mutationLong-term estrogen deprivation5 (GI50)[8]
SUM44-LTEDY537S mutationLong-term estrogen deprivation100 (GI50)[8]
MCF-7Wild-typePresence of 0.01 nM E2~1-10[12]
MCF-7 LTEDY537C mutationPresence of 0.01 nM E2~10[12]

Note: IC50/GI50 values can vary depending on the specific assay conditions, such as treatment duration and the presence of estradiol.

Experimental Protocols

Materials and Reagents

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell proliferation assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT assay)

  • Multichannel pipette

  • Plate reader (spectrophotometer or luminometer)

  • CO2 incubator (37°C, 5% CO2)

Protocol: Cell-Based Proliferation Assay Using this compound

This protocol outlines a common method for assessing the anti-proliferative effects of this compound using a 96-well plate format and a commercially available cell viability reagent.

1. Cell Culture and Seeding

  • Maintain ER-positive breast cancer cells in the recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For experiments, switch to a medium containing charcoal-stripped FBS to minimize the influence of exogenous hormones.

  • Harvest cells using Trypsin-EDTA, neutralize, and count the cells.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations. It is advisable to prepare these dilutions at 2x the final concentration.

  • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

3. Cell Treatment

  • After the 24-hour incubation period, carefully add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

  • Incubate the treated plates for the desired duration (e.g., 72 hours).

4. Measurement of Cell Proliferation

  • At the end of the treatment period, measure cell viability using a chosen proliferation assay kit according to the manufacturer's instructions.

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight. Measure the absorbance at the appropriate wavelength.

5. Data Analysis

  • Subtract the average background signal (from wells with medium only) from all experimental wells.

  • Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting a dose-response curve using a non-linear regression model.

Experimental Workflow

Experimental_Workflow arrow arrow start Start cell_culture 1. Culture ER+ Breast Cancer Cells start->cell_culture cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h treatment 5. Treat Cells with This compound incubation_24h->treatment drug_prep 4. Prepare Serial Dilutions of this compound drug_prep->treatment incubation_72h 6. Incubate for 72h treatment->incubation_72h proliferation_assay 7. Add Proliferation Assay Reagent (e.g., CellTiter-Glo) incubation_72h->proliferation_assay read_plate 8. Measure Signal (Luminescence/Absorbance) proliferation_assay->read_plate data_analysis 9. Data Analysis and IC50 Calculation read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based proliferation assay using this compound.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and troubleshooting of Elacestrant-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Elacestrant?

A1: this compound is a deuterated form of Elacestrant. Deuterium is a stable, non-radioactive isotope of hydrogen. The inclusion of deuterium can enhance the metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its non-deuterated counterpart.[1] Both compounds are selective estrogen receptor degraders (SERDs) that function by binding to and promoting the degradation of estrogen receptor-alpha (ERα).[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a selective estrogen receptor degrader (SERD).[2][3][4] It binds to the estrogen receptor (ER), primarily ERα, causing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] This leads to a reduction in the overall levels of ERα in cancer cells, thereby inhibiting estrogen-driven tumor growth.[2][4]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, it is recommended to store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles.[5]

Q4: Is this compound sensitive to humidity?

A4: While specific data for this compound is limited, studies on Elacestrant dihydrochloride have shown that the anhydrous form is stable at 0-90% relative humidity. However, at humidity levels above 90%, it can convert to a less stable hydrate form. Therefore, it is advisable to store this compound in a dry environment.

Solubility Data

Quantitative solubility data for this compound is not widely available. The following table summarizes the available data, primarily for the closely related Elacestrant dihydrochloride, which can serve as a useful reference.

Solvent/SystemConcentrationCompoundNotes
DMSO100 mg/mLElacestrant dihydrochlorideMay require sonication to fully dissolve.
Water25 mg/mLElacestrant dihydrochloride
Ethanol6 mg/mLElacestrant dihydrochloride
In Vivo Formulations (Always prepare fresh)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLElacestrant dihydrochlorideClear solution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLElacestrant dihydrochlorideAdd solvents sequentially and mix well after each addition to ensure clarity.
5% DMSO, 95% (20% SBE-β-CD in saline)≥ 2.87 mg/mLElacestrant dihydrochlorideClear solution.

Note: The solubility of this compound is expected to be similar to that of Elacestrant dihydrochloride, but empirical testing is recommended.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 462.66 g/mol ).

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.63 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution to facilitate dissolution. If necessary, sonicate the vial in a water bath for a short period until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[5]

Workflow for Preparing an In Vivo Formulation (Example: DMSO/PEG300/Tween-80/Saline)

G cluster_0 Preparation of In Vivo Formulation start Start with this compound Stock in DMSO add_peg Add PEG300 and Mix Thoroughly start->add_peg Step 1 add_tween Add Tween-80 and Mix Thoroughly add_peg->add_tween Step 2 add_saline Add Saline and Mix Thoroughly add_tween->add_saline Step 3 end_product Final Clear Solution for In Vivo Use add_saline->end_product Step 4

Caption: Sequential solvent addition for in vivo formulation.

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in my chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent, or the solvent quality may be poor.

  • Troubleshooting Steps:

    • Increase Sonication: Sonicate the solution for a longer duration.

    • Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious, as excessive heat may degrade the compound.

    • Use Fresh Solvent: Ensure you are using anhydrous (dry) solvents, especially for DMSO, as absorbed moisture can reduce solubility.

    • Try Alternative Solvents: If solubility issues persist in common organic solvents, consider solvents with higher solubilizing power such as benzyl alcohol, ethylene glycol, hexafluoropropan-2-ol (HFIP), or trifluoroethanol (TFE), where the non-deuterated form has shown better solubility.

    • Reduce Concentration: If possible for your experimental design, lower the target concentration of your solution.

Issue 2: My this compound solution appears cloudy or has precipitated after storage.

  • Possible Cause: The compound may have come out of solution due to storage at a lower temperature or the introduction of moisture.

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the solution and vortex or sonicate to try and redissolve the precipitate.

    • Check for Moisture: Ensure that the storage vial is tightly sealed to prevent moisture absorption.

    • Aliquot Stock Solutions: To prevent issues arising from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]

Issue 3: I am unsure which solvent to use for my cell-based assay.

  • Possible Cause: Solvent choice can impact cell viability and experimental outcomes.

  • Recommendations:

    • DMSO is a common choice for in vitro studies. Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

    • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Solvent Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Signaling Pathway

SERD_Mechanism cluster_cell Cancer Cell cluster_nucleus Elacestrant This compound ER Estrogen Receptor (ERα) Elacestrant->ER Binds to Ub Ubiquitin ER->Ub Conformational change & Ubiquitination ERE Estrogen Response Element (on DNA) ER->ERE Inhibited Proteasome Proteasome Ub->Proteasome Targeting for Degradation ERα Degradation Proteasome->Degradation Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Blocked

Caption: Mechanism of action of this compound as a SERD.

References

Technical Support Center: Elacestrant-d4 Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Elacestrant-d4 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate formation in stock solution - Exceeded solubility limit- Solvent evaporation- Temperature fluctuations- Gently warm the solution to 50-60°C for a short period to attempt redissolution.- Ensure vials are tightly sealed to prevent solvent evaporation.- Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles.[1]
Loss of compound potency or inconsistent results - Chemical degradation- Adsorption to container surfaces- Prepare fresh solutions before use.- Protect solutions from light by using amber vials or covering with aluminum foil.- Evaluate the stability of the compound in the chosen solvent and at the experimental pH and temperature.- Consider using silanized glassware or low-adsorption plasticware.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) - Degradation of this compound- Presence of impurities in the solvent or reagents- Confirm the identity of the new peaks using mass spectrometry.- Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products.- Use high-purity solvents and reagents for all experiments.
Variability between experimental replicates - Inconsistent solution preparation- Pipetting errors- Instability of the compound under assay conditions- Ensure accurate and consistent weighing and solvent addition.- Calibrate pipettes regularly.- Minimize the time solutions are kept at ambient or elevated temperatures during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2] For in vivo studies, further dilution into aqueous buffers or formulation vehicles is necessary. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store this compound stock solutions?

A2: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C.[1] This minimizes the risk of degradation from repeated freeze-thaw cycles and exposure to ambient conditions. For short-term storage, solutions may be kept at 2-8°C, but stability under these conditions should be verified for your specific experimental duration.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of deuterated compounds like this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability; protic solvents, for instance, may participate in degradation reactions.

Due to the substitution of hydrogen with deuterium, this compound is generally expected to have greater metabolic stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[][] However, its chemical stability in solution will still be subject to the factors listed above.

Q4: Is this compound sensitive to humidity?

A4: While specific data for this compound is not available, studies on Elacestrant dihydrochloride have shown that the anhydrous form is stable at 0-90% relative humidity (RH) but can irreversibly convert to a less stable hydrate form at RH greater than 90%.[5] This suggests that controlling water content in solid-state and potentially in organic solutions is important for maintaining stability.

Q5: How can I assess the stability of this compound in my specific experimental buffer?

A5: To assess stability, you can perform a time-course experiment. Prepare the this compound solution in your buffer and incubate it under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time would indicate instability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Stability Assessment in an Aqueous Buffer

  • Materials: this compound stock solution, experimental aqueous buffer (e.g., PBS, pH 7.4), temperature-controlled incubator, HPLC or LC-MS system.

  • Procedure:

    • Prepare a working solution of this compound by diluting the stock solution into the experimental buffer to the final desired concentration.

    • Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration.

    • Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C), protected from light.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by the same analytical method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result start Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve dilute Dilute to Working Concentration in Buffer dissolve->dilute t0 T=0 Sample dilute->t0 incubate Incubate under Experimental Conditions dilute->incubate analysis Analyze by HPLC or LC-MS t0->analysis sampling Sample at Time Points (T=x) incubate->sampling sampling->analysis data Calculate % Remaining vs. T=0 analysis->data end Determine Stability Profile data->end

Caption: Workflow for assessing the stability of this compound in solution.

logical_relationship cluster_compound This compound in Solution cluster_factors Potential Degradation Factors cluster_outcome Outcome cluster_mitigation Mitigation Strategies compound This compound temp Temperature compound->temp ph pH compound->ph light Light compound->light oxygen Oxidation compound->oxygen stable Stable Compound degradation Degradation Products temp->degradation Promote ph->degradation Promote light->degradation Promote oxygen->degradation Promote storage Proper Storage (-20°C / -80°C, Dark) storage->stable buffer Optimized Buffer (pH, Antioxidants) buffer->stable handling Fresh Solutions, Minimal Exposure handling->stable

Caption: Factors influencing the stability of this compound in solution.

References

Navigating Matrix Effects in Elacestrant Bioanalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the bioanalysis of elacestrant, utilizing Elacestrant-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of elacestrant?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) refer to the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] These interfering components can include phospholipids, salts, and metabolites from biological samples like plasma or serum.[4] This interference can lead to inaccurate and irreproducible quantification of elacestrant, compromising the reliability of pharmacokinetic and other bioanalytical studies.[5][6]

Q2: How does using this compound as an internal standard help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for elacestrant. The most widely recognized method for correcting matrix effects is the use of stable isotope-labeled internal standards.[1][7][8] Because this compound is chemically identical to elacestrant, it co-elutes and experiences the same degree of ionization suppression or enhancement.[8] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[9]

Q3: When should I suspect that matrix effects are impacting my elacestrant assay?

A3: You should suspect matrix effects if you observe one or more of the following:

  • High variability in analyte response across different lots of blank matrix.

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent recovery during sample preparation.

  • Non-linear calibration curves in the presence of the matrix.

  • A significant difference in the analyte's response when comparing a standard in a neat solution versus a standard spiked into a matrix extract.[4]

Q4: What are the characteristic mass transitions for elacestrant and this compound?

A4: Based on published pharmacokinetic studies, the characteristic ion dissociation transitions monitored are:

  • Elacestrant: m/z 459.35 → 268.15[10][11]

  • This compound (Internal Standard): m/z 463.35 → 272.23[10][11]

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for elacestrant even with the use of this compound.

  • Question: My signal intensity for both elacestrant and this compound is very low in matrix samples compared to neat standards. What should I do?

  • Answer:

    • Optimize Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components like phospholipids. Consider more rigorous techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[12]

    • Chromatographic Separation: Modify your HPLC/UPLC method to improve the separation of elacestrant from the region where matrix components elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a column with a different stationary phase).[13]

    • Dilution: If the concentration of elacestrant is sufficiently high, you can try diluting the sample with the mobile phase.[1] This reduces the concentration of matrix components entering the mass spectrometer.

Problem 2: The ratio of elacestrant to this compound is not consistent across my calibration curve.

  • Question: My calibration curve is non-linear or shows high variability at the lower concentration levels. Why is this happening?

  • Answer:

    • Internal Standard Concentration: Ensure that the concentration of this compound is appropriate and consistent across all samples, including calibrators and QCs. A common practice is to add the internal standard at a concentration that is in the middle of the calibration range.

    • Cross-Contamination: Check for any potential cross-contamination between samples or from the autosampler. Implement rigorous wash steps between injections.

    • Source Contamination: A contaminated ion source can lead to inconsistent ionization. Perform routine cleaning and maintenance of the MS source as recommended by the instrument manufacturer.

Problem 3: I am seeing a peak at the retention time of this compound in my blank matrix samples.

  • Question: There appears to be interference in the this compound channel. What is the cause and how can I fix it?

  • Answer:

    • Isotopic Contribution: While unlikely to be significant with a d4 label, check if there is any isotopic contribution from the unlabeled elacestrant, especially at very high concentrations.

    • Matrix Interference: A component from the matrix might be producing a signal at the same m/z as this compound. Optimize your chromatographic separation to resolve this interference.

    • Purity of Internal Standard: Verify the purity of your this compound standard to ensure it is not contaminated with an isobaric compound.

Data Presentation: Impact of this compound on Mitigating Matrix Effects

The following table presents hypothetical data to illustrate the effectiveness of using this compound as an internal standard for the quantification of elacestrant in human plasma.

Sample IDElacestrant Spiked Conc. (ng/mL)Elacestrant Peak Area (No IS)This compound Peak AreaPeak Area Ratio (Elacestrant/Elacestrant-d4)Calculated Conc. (ng/mL) (No IS)Calculated Conc. (ng/mL) (With IS)Accuracy (%) (No IS)Accuracy (%) (With IS)
LLOQ1.015,234125,8900.1210.761.0176.0101.0
QC Low3.048,987128,3450.3822.453.0281.7100.7
QC Mid50.0789,456124,5676.33839.4749.9878.999.9
QC High80.01,156,789126,7899.12457.8479.9572.399.9

This data is for illustrative purposes only.

Experimental Protocols

Protocol for Assessment of Matrix Factor

This protocol is designed to quantitatively assess the magnitude of matrix effects.

  • Preparation of Solutions:

    • Prepare a stock solution of elacestrant and this compound in a suitable organic solvent (e.g., methanol).

    • Create a set of working standard solutions of elacestrant in the mobile phase.

    • Create a working solution of this compound in the mobile phase.

  • Sample Sets:

    • Set A (Neat Solution): Spike the elacestrant working standards into the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., human plasma) using the intended sample preparation method. Spike the resulting extract with the elacestrant working standards.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Determine the average peak area of elacestrant for each concentration level in both Set A and Set B.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol for Elacestrant Bioanalysis using this compound
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound working solution (e.g., 500 ng/mL).

    • Vortex mix for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition an SPE plate with methanol followed by equilibration with water.

    • Load the pre-treated sample onto the SPE plate.

    • Wash the plate with a solution of 5% methanol in water.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: Acquity UPLC BEH Shield RP18, 50 x 2.1 mm, 1.7 µm[10]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.8 mL/min[10]

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Injection Volume: 5 µL

    • MS System: Sciex 5000 mass spectrometer or equivalent[10]

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • MRM Transitions:

      • Elacestrant: m/z 459.35 → 268.15

      • This compound: m/z 463.35 → 272.23

  • Data Analysis:

    • Integrate the peak areas for both elacestrant and this compound.

    • Calculate the peak area ratio (Elacestrant Area / this compound Area).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators.

    • Determine the concentration of elacestrant in unknown samples from the calibration curve using the calculated peak area ratio.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation BlankMatrix Blank Biological Matrix SpikeAnalyte_Post Spike Analyte (Post-Extraction) BlankMatrix->SpikeAnalyte_Post Extract NeatSolvent Neat Solvent SpikeAnalyte_Neat Spike Analyte NeatSolvent->SpikeAnalyte_Neat LCMS_B Analyze Set B (Matrix) SpikeAnalyte_Post->LCMS_B LCMS_A Analyze Set A (Neat) SpikeAnalyte_Neat->LCMS_A CalculateMF Calculate Matrix Factor (Area B / Area A) LCMS_A->CalculateMF LCMS_B->CalculateMF

Caption: Workflow for the quantitative assessment of matrix effects.

InternalStandardPrinciple cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Elacestrant Ionization Ionization Process Analyte->Ionization IS This compound IS->Ionization Matrix Matrix Components Matrix->Ionization Suppression/ Enhancement Signal_Analyte Analyte Signal Ionization->Signal_Analyte Affected Signal Signal_IS IS Signal Ionization->Signal_IS Equally Affected Signal Ratio Calculate Peak Area Ratio (Analyte / IS) Signal_Analyte->Ratio Signal_IS->Ratio Result Accurate Quantification Ratio->Result

Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.

References

optimizing LC-MS/MS parameters for Elacestrant-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of LC-MS/MS parameters for the detection of Elacestrant-d4.

Frequently Asked Questions (FAQs)

1. What are the recommended initial LC-MS/MS parameters for Elacestrant and its deuterated internal standard, this compound?

For initial method setup, the following parameters, derived from validated bioanalytical methods, are recommended.[1] Optimization is crucial for achieving the best performance on your specific instrumentation.

Table 1: Recommended Initial Mass Spectrometry Parameters

ParameterElacestrantThis compound (Internal Standard)
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]+)m/z 459.35m/z 463.35
Product Ionm/z 268.15m/z 272.23
Multiple Reaction Monitoring (MRM) Transition459.35 → 268.15463.35 → 272.23

Note: These values should be used as a starting point. Compound-specific parameters such as declustering potential, collision energy, and cell exit potential should be optimized by infusing a standard solution of each analyte into the mass spectrometer.

2. What type of analytical column is suitable for the separation of Elacestrant?

A reverse-phase column is recommended. A validated method has successfully utilized an Acquity UPLC BEH Shield RP18 column (50 x 2.1 mm).[1] The selection of the column should be based on achieving good peak shape and resolution from matrix components.

3. Is there a recommended sample preparation protocol for plasma samples?

Yes, a solid-phase extraction (SPE) method has been shown to be effective for the analysis of Elacestrant in plasma.[1]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of Elacestrant in human plasma.[1]

  • Sample Pre-treatment: To 150 µL of plasma, add 300 µL of 1% formic acid in water. Vortex for 10 seconds.

  • SPE Plate Conditioning: Condition a SPE plate with 200 µL of methanol, followed by 200 µL of 1% formic acid in water.

  • Loading: Transfer the pre-treated sample to the wells of the conditioned SPE plate.

  • Washing: Wash the SPE plate with 200 µL of 1% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute the analytes with 100 µL of an elution solvent (acetonitrile:methanol:ammonia [49:49:2, v/v/v]) into a deep-well collection plate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 60°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of a reconstitution solvent (acetonitrile:water:formic acid [20:80:0.2, v/v/v]). Vortex for 1 minute.

  • Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For Elacestrant, which is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often suitable.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Mismatch between Injection Solvent and Mobile Phase Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. The recommended reconstitution solvent is 20% acetonitrile.

Issue 2: Low Signal Intensity or Sensitivity

Possible Cause Troubleshooting Step
Suboptimal MS/MS Parameters Infuse a standard solution of Elacestrant and this compound directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and source parameters (e.g., spray voltage, gas flows, and temperature).
Ion Suppression from Matrix Effects Review the sample preparation procedure to ensure efficient removal of interfering matrix components. A post-column infusion experiment can help identify regions of ion suppression in the chromatogram.
Inefficient Ionization Experiment with different mobile phase additives (e.g., ammonium formate) and pH to enhance the formation of the [M+H]+ ion.
Instrument Contamination Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.

Issue 3: Inconsistent Results with this compound Internal Standard

Possible Cause Troubleshooting Step
Chromatographic Shift between Analyte and IS Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[2] Ensure that the peak integration windows are set appropriately for both compounds. If the separation is significant, it may lead to differential matrix effects.
Isotopic Crosstalk At high concentrations of Elacestrant, the natural isotopic abundance of carbon-13 may contribute to the signal of the this compound precursor ion. This can be assessed by injecting a high concentration standard of Elacestrant without the internal standard and monitoring the this compound MRM transition. If significant crosstalk is observed, a correction factor may need to be applied, or a different, less abundant product ion for the internal standard could be investigated.
Back-Exchange of Deuterium While the deuterium atoms on this compound are generally stable, prolonged exposure to harsh pH or temperature conditions during sample processing or storage could potentially lead to back-exchange.[2] Evaluate the stability of the internal standard under your specific experimental conditions.
Purity of the Internal Standard Verify the isotopic purity of the this compound standard. The presence of unlabeled Elacestrant as an impurity can affect the accuracy of quantification.

Visualized Workflows

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (150 µL) pretreat Pre-treat with 1% Formic Acid plasma->pretreat spe Solid-Phase Extraction pretreat->spe evap Evaporate to Dryness spe->evap recon Reconstitute in 20% ACN/0.2% FA evap->recon inject Inject (5 µL) recon->inject lc UPLC Separation (RP C18 Column) inject->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms data Data Acquisition and Processing ms->data

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic start Inconsistent IS Response check_shift Check for Chromatographic Shift between Analyte and IS start->check_shift check_crosstalk Evaluate Isotopic Crosstalk start->check_crosstalk check_stability Assess IS Stability (Back-Exchange) start->check_stability adjust_integration Adjust Integration Windows check_shift->adjust_integration Shift Observed apply_correction Apply Correction Factor or Select New Transition check_crosstalk->apply_correction Crosstalk > Threshold modify_conditions Modify Sample Prep/ Storage Conditions check_stability->modify_conditions Instability Detected

Caption: Troubleshooting logic for deuterated internal standard issues.

References

potential degradation pathways of Elacestrant-d4 under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of Elacestrant-d4 under various stress conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways of this compound under stress conditions?

A1: Based on forced degradation studies of Elacestrant, which is structurally analogous to this compound, the molecule is susceptible to degradation under acidic, basic, oxidative, and hydrolytic conditions. The primary sites for degradation are likely the ether and amide functional groups within the molecule.

  • Acid Hydrolysis: Under acidic conditions, the ether linkage is susceptible to cleavage.

  • Base Hydrolysis: In basic conditions, the amide bond is prone to hydrolysis.

  • Oxidation: The molecule possesses sites that can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylation of the aromatic rings.

Q2: How stable is this compound under thermal and photolytic stress?

A2: Studies on Elacestrant have shown that it has lower susceptibility to thermal and photolytic degradation compared to other stress conditions like acid, base, and oxidation.[1] However, it is still crucial to conduct stability studies under these conditions as part of comprehensive drug development.

Q3: What are the quantitative effects of different stress conditions on the stability of Elacestrant?

A3: Forced degradation studies on Elacestrant have provided the following quantitative data on its degradation under various stress conditions.[1] It is anticipated that this compound would exhibit a similar degradation profile.

Stress ConditionParameters% Degradation of Elacestrant
Acidic0.1 M HCl at 70°C for 1 hour12.5%
Basic1 M NaOH at 70°C for 1 hour10.9%
Oxidative0.5 mL of 30% H₂O₂ at 70°C for 1 hour14.7%
HydrolysisWater at 70°C for 1 hour10.6%
Thermal80°C for 72 hours1.3%
Photolytic1.2 Million lux hours2.6%
Reduction1 mL of 10% sodium bisulfate at 70°C for 1 hNot specified

Q4: Are there established analytical methods for studying this compound degradation?

A4: Yes, a validated stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Elacestrant and the separation of its degradation products.[1][2] This method is suitable for routine quality control and stability testing.

Troubleshooting Guide

Issue 1: Significant degradation is observed in my this compound sample during storage.

  • Potential Cause: Improper storage conditions. Elacestrant is sensitive to humidity, which can lead to the formation of a less stable hydrate form.[3]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a desiccated environment at the recommended temperature.

    • Control Humidity: During handling and experimentation, minimize exposure to high humidity. Careful control of water content in solvents is crucial.[3]

    • Analyze for Hydrate Formation: Use techniques like X-ray powder diffraction (XRPD) to check for the presence of different polymorphic or hydrate forms.[3]

Issue 2: I am observing unexpected peaks in the chromatogram of my this compound sample after stress testing.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide initial information about the molecular weight of the degradation products.

    • Isolate and Identify: If the degradation products are present in sufficient quantities, they can be isolated using preparative chromatography for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Consult Degradation Pathways: Compare the observed m/z values with the expected masses of potential degradation products from the hypothesized pathways (see diagrams below).

Experimental Protocols

Forced Degradation Study Protocol (Based on studies on Elacestrant[1][2])

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Degradation: To an aliquot of the stock solution, add 0.1 M hydrochloric acid (HCl). Heat the mixture at 70°C for 1 hour. Cool, neutralize with 0.1 M sodium hydroxide (NaOH), and dilute to the final concentration.

  • Alkali Degradation: To an aliquot of the stock solution, add 1 M NaOH. Heat the mixture at 70°C for 1 hour. Cool, neutralize with 1 M HCl, and dilute to the final concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add 30% hydrogen peroxide (H₂O₂). Heat the mixture at 70°C for 1 hour. Cool and dilute to the final concentration.

  • Thermal Degradation: Expose the solid drug substance or a solution to a temperature of 80°C for 72 hours.

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to light providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples using a validated stability-indicating LC-MS/MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Potential_Acid_Degradation_Pathway Elacestrant_d4 This compound Intermediate Protonated Ether Intermediate Elacestrant_d4->Intermediate H+ (Acid) Degradant1 Degradation Product 1 (Phenolic Moiety) Intermediate->Degradant1 H2O (Ether Cleavage) Degradant2 Degradation Product 2 (Side Chain Moiety) Intermediate->Degradant2 H2O (Ether Cleavage)

Caption: Hypothesized Acidic Degradation Pathway of this compound.

Potential_Base_Degradation_Pathway Elacestrant_d4 This compound Intermediate Tetrahedral Intermediate Elacestrant_d4->Intermediate OH- (Base) Degradant3 Degradation Product 3 (Carboxylic Acid Moiety) Intermediate->Degradant3 H2O (Amide Hydrolysis) Degradant4 Degradation Product 4 (Amine Moiety) Intermediate->Degradant4 H2O (Amide Hydrolysis)

Caption: Hypothesized Basic Degradation Pathway of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acidic Analysis LC-MS/MS Analysis Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start This compound Sample Stress Forced Degradation Start->Stress Stress->Acid Stress->Base Stress->Oxidative Stress->Thermal Stress->Photolytic Data Data Interpretation (Identify & Quantify Degradants) Analysis->Data

Caption: Experimental Workflow for Forced Degradation Studies.

References

Technical Support Center: Analysis of Elacestrant-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Elacestrant-d4 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from a biological sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[3] Minimizing ion suppression is critical for developing a robust and reliable bioanalytical method.

Q2: What are the common sources of ion suppression in biological samples like plasma or serum?

A2: The primary sources of ion suppression in biological matrices are phospholipids, salts, and proteins that may remain after sample preparation.[4][5] Other potential sources include anticoagulants, dosing vehicles, and co-administered drugs.[4][6] These components can compete with this compound for ionization, alter the physical properties of the ESI droplets, or contaminate the ion source.[7][8]

Q3: How can I detect and assess the extent of ion suppression in my assay for this compound?

A3: A common method to assess ion suppression is the post-column infusion technique.[9] In this method, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted biological sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[10] A quantitative assessment can be made by comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix (post-extraction spike).[4]

Troubleshooting Guide

Issue 1: Low or inconsistent signal intensity for this compound.

This is a primary indicator of significant ion suppression. The following steps can help troubleshoot and mitigate this issue.

Troubleshooting Workflow for Low Signal Intensity

cluster_0 Troubleshooting Low this compound Signal start Low or Inconsistent This compound Signal sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation start->chromatography ms_params Adjust MS Parameters start->ms_params check_is Verify Internal Standard (this compound) Performance start->check_is solution Signal Improved and Consistent sample_prep->solution chromatography->solution ms_params->solution check_is->solution

Caption: A flowchart for troubleshooting low signal intensity.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound.[1]

  • Protein Precipitation (PPT): While fast and simple, PPT is the least effective method for removing phospholipids and may lead to significant ion suppression.[5] If using PPT, consider a subsequent clean-up step.

  • Liquid-Liquid Extraction (LLE): LLE is a more effective technique for removing highly polar interferences like salts and some phospholipids. A validated method for Elacestrant in plasma utilizes LLE.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte from the matrix. Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be screened to find the optimal one for this compound.

Recommended Sample Preparation Protocol (LLE)

This protocol is adapted from a validated method for Elacestrant in human plasma.

  • To 150 µL of plasma, add 300 µL of 1% formic acid in water.

  • Vortex mix for 10 seconds.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. Improve Chromatographic Separation:

Optimizing the LC method can separate this compound from co-eluting matrix interferences.[1]

  • Column Chemistry: A reversed-phase column is suitable for Elacestrant. A validated method uses an Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with acetonitrile and an aqueous solution containing a modifier like formic acid (e.g., 0.1%) is commonly used. Adjusting the gradient profile can improve the separation of this compound from the ion-suppressing regions.

  • Flow Rate: A lower flow rate can sometimes reduce ion suppression by improving desolvation efficiency.[7]

3. Adjust Mass Spectrometer Parameters:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for compounds like Elacestrant. If significant ion suppression persists, and if the analyte is amenable, switching to Atmospheric Pressure Chemical Ionization (APCI) could be considered as it is generally less susceptible to ion suppression.[8]

  • Ionization Polarity: Elacestrant is typically analyzed in positive ion mode. Switching to negative ion mode, if feasible for the analyte, can sometimes reduce interference from matrix components that primarily ionize in positive mode.[8]

4. Verify Internal Standard Performance:

This compound is a stable isotope-labeled (SIL) internal standard, which is the ideal choice to compensate for matrix effects. The analyte and the SIL internal standard should co-elute and experience similar ion suppression, resulting in a consistent analyte-to-internal standard peak area ratio.[2] If the internal standard signal is also low or erratic, it further points to a significant matrix effect that needs to be addressed through the methods described above.

Issue 2: Poor peak shape for this compound.

Poor peak shape (e.g., tailing, fronting, or splitting) can compromise integration and affect the accuracy and precision of the results.

Troubleshooting Workflow for Poor Peak Shape

cluster_1 Troubleshooting Poor Peak Shape start_peak Poor Peak Shape for This compound check_column Evaluate Column Condition start_peak->check_column mobile_phase_comp Adjust Mobile Phase Composition start_peak->mobile_phase_comp injection_solvent Check Injection Solvent start_peak->injection_solvent solution_peak Peak Shape Improved check_column->solution_peak mobile_phase_comp->solution_peak injection_solvent->solution_peak

Caption: A flowchart for troubleshooting poor peak shape.

1. Evaluate Column Condition:

  • Column Contamination: Residual matrix components can accumulate on the column, leading to peak shape issues. Implement a robust column washing procedure after each batch.

  • Column Degradation: Ensure the column is not past its lifetime and that the stationary phase is still intact.

2. Adjust Mobile Phase Composition:

  • pH: The pH of the mobile phase can affect the ionization state of Elacestrant and its interaction with the stationary phase. Small adjustments to the formic acid concentration can sometimes improve peak shape.

  • Organic Modifier: Ensure the mobile phase composition is optimal for the column chemistry being used.

3. Check Injection Solvent:

  • Solvent Strength: The injection solvent should ideally be weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Injecting in a solvent that is too strong can cause peak fronting or splitting.

Quantitative Data and Experimental Protocols

Table 1: Published LC-MS/MS Method Parameters for Elacestrant Analysis in Human Plasma

ParameterValue
Analyte Elacestrant
Internal Standard This compound
Mass Spectrometer Sciex 5000
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Elacestrant) m/z 459.35 → 268.15
MRM Transition (this compound) m/z 463.35 → 272.23
LC System Acquity UPLC
Column Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient)
Flow Rate 0.8 mL/min
Sample Preparation Liquid-Liquid Extraction
Linearity Range 0.05–100 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL

Table 2: Alternative Chromatographic Conditions for Elacestrant (from pharmaceutical dosage form analysis) [1]

ParameterValue
LC System UPLC
Column Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm)
Mobile Phase Isocratic elution (specifics not detailed)
Flow Rate 1.0 mL/min
Detection MS/MS

Detailed Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 5-10 µL/min) into a T-junction placed between the LC column outlet and the MS inlet.

  • Equilibrate the system: Start the LC gradient and the infusion pump and allow the MS signal for this compound to stabilize, establishing a baseline.

  • Inject a blank extracted matrix sample: Prepare a biological sample (e.g., plasma) using your intended sample preparation method, but without adding the analyte or internal standard. Inject this extract onto the LC-MS system.

  • Monitor the this compound signal: Observe the baseline of the infused this compound. A decrease in the signal indicates ion suppression at that retention time. An increase indicates ion enhancement.

  • Analyze the results: Correlate the regions of ion suppression with the retention time of this compound in your analytical method to determine if matrix effects are likely to impact your quantitation.

Signaling Pathway of Ion Suppression in ESI

cluster_2 Mechanism of Ion Suppression in Electrospray Ionization (ESI) ESI_Droplet ESI Droplet (Analyte + Matrix Components) Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Charge_Competition Competition for Charge and Surface Access Solvent_Evaporation->Charge_Competition Gas_Phase_Ions Gas Phase Ions Charge_Competition->Gas_Phase_Ions Reduced Analyte Ionization Suppressed_Signal Suppressed Analyte Signal Charge_Competition->Suppressed_Signal MS_Detector Mass Spectrometer Detector Gas_Phase_Ions->MS_Detector Suppressed_Signal->MS_Detector

Caption: The process of ion suppression in the ESI source.

References

Technical Support Center: Optimizing Elacestrant and Elacestrant-d4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Elacestrant and its deuterated internal standard, Elacestrant-d4.

Troubleshooting Guide: Improving Separation of Elacestrant and this compound

Poor resolution between an analyte and its deuterated internal standard can compromise analytical accuracy. The following guide provides a systematic approach to adjusting the mobile phase to enhance the separation of Elacestrant and this compound.

Problem: Co-elution or Poor Resolution of Elacestrant and this compound Peaks

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to subtle differences in intermolecular interactions.[1][2] The small mass difference between Elacestrant and this compound can make their separation challenging.

Initial Assessment Workflow

cluster_0 Troubleshooting Workflow for Elacestrant/Elacestrant-d4 Separation start Poor or No Separation Observed check_system Verify System Suitability (Pressure, Baseline Noise) start->check_system adjust_organic Decrease Organic Solvent Percentage (e.g., Acetonitrile, Methanol) check_system->adjust_organic eval_separation1 Evaluate Resolution adjust_organic->eval_separation1 change_organic Switch Organic Solvent (e.g., Acetonitrile to Methanol) eval_separation1->change_organic Resolution Still Inadequate end Separation Optimized eval_separation1->end Resolution Adequate eval_separation2 Evaluate Resolution change_organic->eval_separation2 adjust_additive Optimize Mobile Phase Additive (e.g., Formic Acid concentration) eval_separation2->adjust_additive Resolution Still Inadequate eval_separation2->end Resolution Adequate eval_separation3 Evaluate Resolution adjust_additive->eval_separation3 consider_column Consider Alternative Column Chemistry eval_separation3->consider_column Resolution Still Inadequate eval_separation3->end Resolution Adequate consider_column->end

Caption: Troubleshooting workflow for mobile phase adjustment.

Solutions in Detail:

  • Decrease the Percentage of Organic Solvent:

    • Rationale: Reducing the organic component (e.g., acetonitrile or methanol) in the mobile phase increases the retention of both compounds on a reversed-phase column. This prolonged interaction with the stationary phase can enhance the separation between the two isotopic forms.

    • Action: If your current method uses 60% acetonitrile, try reducing it to 58%, then 55%, and so on. Monitor the resolution and retention times. Be mindful that this will increase the overall run time.

  • Change the Organic Solvent:

    • Rationale: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order or improve the separation of closely eluting compounds.

    • Action: If using acetonitrile, prepare a mobile phase with an equivalent elution strength of methanol. For example, a 50:50 acetonitrile:water mobile phase is roughly equivalent in strength to a 60:40 methanol:water mobile phase.

  • Adjust the Mobile Phase Additive (e.g., Formic Acid):

    • Rationale: The concentration of additives like formic acid can influence the peak shape and selectivity, especially for ionizable compounds like Elacestrant.

    • Action: If your mobile phase contains 0.1% formic acid, try varying the concentration to 0.05% or 0.2%. Ensure that any changes are compatible with your mass spectrometer's requirements.

  • Lower the Column Temperature:

    • Rationale: Lowering the column temperature can sometimes improve the separation of isotopic compounds by increasing the interaction with the stationary phase.

    • Action: If your column oven is set to 40°C, try reducing it to 35°C or 30°C. Monitor the effect on resolution and backpressure.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and Elacestrant separate at all?

A1: The separation occurs due to the "isotopic effect." The deuterium in this compound is heavier than the hydrogen it replaces. This can lead to subtle differences in the compound's hydrophobicity and its interaction with the stationary phase, often resulting in a slightly shorter retention time on reversed-phase columns.[1][3]

Q2: My resolution is still poor after adjusting the mobile phase. What else can I do?

A2: If mobile phase optimization is insufficient, consider these options:

  • Use a longer column or a column with a smaller particle size: This increases the column's efficiency (plate number), which can improve resolution.

  • Switch to a column with a different stationary phase chemistry: For example, if you are using a standard C18 column, a column with a different ligand (e.g., Phenyl-Hexyl or a pentafluorophenyl (PFP) phase) might offer different selectivity for Elacestrant and its deuterated analog.[4]

Q3: Can I just use a co-eluting method and rely on the mass spectrometer to differentiate between Elacestrant and this compound?

A3: While mass spectrometry can distinguish between the two compounds based on their different masses (m/z), chromatographic separation is highly recommended.[5] Co-elution can lead to ion suppression or enhancement effects in the mass spectrometer source, which can negatively impact the accuracy and precision of quantification. A stable and reproducible chromatographic separation is a hallmark of a robust bioanalytical method.

Experimental Protocols and Data

Example LC-MS/MS Method for Elacestrant Analysis

This protocol is a representative method and may require optimization for your specific instrumentation and application.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • Elacestrant: m/z 459.35 → 268.15[5]

    • This compound: m/z 463.35 → 272.23[5]

Data Presentation: Impact of Mobile Phase Composition on Resolution

The following table summarizes hypothetical data from experiments aimed at optimizing the separation of Elacestrant and this compound by adjusting the mobile phase composition.

Method ID Mobile Phase Composition (% Acetonitrile) Retention Time this compound (min) Retention Time Elacestrant (min) Resolution (Rs)
A60%4.154.200.8
B58%4.524.591.2
C55%5.105.201.6
D50%6.236.382.1

Note: A resolution value (Rs) of ≥ 1.5 is generally considered to indicate baseline separation.

References

Validation & Comparative

Elacestrant vs. Elacestrant-d4: An In Vitro Potency Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Potency of Elacestrant

The following table summarizes the key in vitro potency metrics for Elacestrant based on available experimental data.

ParameterValueCell Line/SystemReference
ERα Binding Affinity (IC50) 48 nMPurified ERα Ligand-Binding Domain[5]
ERβ Binding Affinity (IC50) 870 nMPurified ERβ Ligand-Binding Domain[5]
ERα Expression Suppression (EC50) 0.6 nMMCF-7 cells[5]
Inhibition of E2-Stimulated Cell Proliferation (EC50) 4 pMMCF-7 cells[6]

Mechanism of Action: Estrogen Receptor Degradation

Elacestrant exerts its anticancer effects by directly targeting the estrogen receptor. Upon binding to ERα, Elacestrant induces a conformational change in the receptor protein.[2] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2] The reduction in ERα levels disrupts the downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.[1]

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Elacestrant Elacestrant ER Estrogen Receptor (ERα) Elacestrant->ER Binds to ERE Estrogen Response Element (ERE) Elacestrant->ERE Inhibits Transcription Ub Ubiquitin ER->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degraded_ER Degraded ER Fragments Proteasome->Degraded_ER Degrades Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates

References

A Comparative Guide to the Pharmacokinetic Profiles of Elacestrant and Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Elacestrant, a selective estrogen receptor degrader (SERD), and its deuterated analog, Elacestrant-d4. While extensive data is available for Elacestrant, this compound is primarily utilized as an internal standard in bioanalytical assays due to its similar chemical properties and distinct mass. Direct, publicly available in-vivo pharmacokinetic data for this compound is limited; therefore, this guide will focus on the established profile of Elacestrant and the theoretical implications of deuteration on its pharmacokinetics.

Elacestrant: An Overview

Elacestrant is an orally bioavailable SERD approved for the treatment of estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor-alpha (ERα), leading to its degradation and subsequent inhibition of ER-mediated tumor growth.[1][2]

Data Presentation: Pharmacokinetic Parameters of Elacestrant

The following table summarizes the key pharmacokinetic parameters of Elacestrant based on clinical studies in humans.

ParameterValueSource(s)
Absorption
Oral Bioavailability~10-11%[2][3][4][5]
Time to Peak (Tmax)1 to 4 hours[1]
Effect of FoodHigh-fat meal increases Cmax by 42% and AUC by 22%[1][2]
Distribution
Apparent Volume of Distribution (Vd/F)5800 L[1][2]
Plasma Protein Binding>99% (concentration-independent)[1]
Blood-Brain BarrierCapable of crossing[3][4]
Metabolism
Primary Metabolizing EnzymesCYP3A4 (major), CYP2A6, CYP2C9 (minor)[1][3][5]
Elimination
Elimination Half-life (t½)30 to 50 hours[1]
Route of EliminationFeces (~82%, 34% unchanged), Urine (~7.5%, <1% unchanged)[1]
Clearance (CL/F)186 L/hr[1]
Steady State
Time to Reach Steady State~6 days[6]
Accumulation Ratio (AUC0-24h)~2-fold[1]
Steady-State Cmax (345 mg once daily)119 ng/mL[1]
Steady-State AUC0-24h (345 mg once daily)2440 ng·h/mL[1]

This compound: The Deuterated Analog

This compound is a stable, isotopically labeled version of Elacestrant where four hydrogen atoms have been replaced by deuterium atoms.

Role as an Internal Standard:

In pharmacokinetic studies, precise measurement of a drug's concentration in biological matrices (plasma, urine, etc.) is critical. This compound serves as an ideal internal standard for the bioanalysis of Elacestrant using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[6] This is because it behaves almost identically to Elacestrant during sample extraction and chromatographic separation but can be distinguished by its higher mass in the mass spectrometer. This ensures accurate quantification of Elacestrant by correcting for any variability during the analytical process.

The Deuterium Kinetic Isotope Effect:

The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a drug, a phenomenon known as the "deuterium kinetic isotope effect".[7][8] Carbon-deuterium bonds are stronger than carbon-hydrogen bonds.[8] If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing it with a C-D bond can slow down the metabolic rate. This may potentially lead to:

  • Increased half-life and exposure (AUC)

  • Reduced metabolic clearance

  • Altered metabolite profile, potentially reducing toxic metabolites [9]

While this effect is the rationale behind developing certain deuterated drugs to improve their therapeutic profile, there is no publicly available data to suggest that this compound has been studied as a therapeutic agent itself. Its primary documented role is as a bioanalytical tool.

Experimental Protocols

Pharmacokinetic Study Design (Hypothetical Comparative Study)

A clinical study to compare the pharmacokinetics of Elacestrant and this compound would typically follow a crossover design in healthy volunteers.

  • Subject Recruitment: A cohort of healthy adult volunteers meeting specific inclusion/exclusion criteria would be enrolled.

  • Dosing: Subjects would be randomized to receive a single oral dose of either Elacestrant or this compound. After a washout period (typically 7-10 half-lives of the drug), subjects would receive the other compound. Dosing is often done after a standardized meal due to the known food effect on Elacestrant absorption.[1][2]

  • Blood Sampling: Serial blood samples would be collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96 hours post-dose).

  • Sample Processing: Plasma would be separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the respective drug would be determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) for each compound in each subject.

  • Statistical Analysis: The parameters for Elacestrant and this compound would be compared statistically to determine if there are significant differences in their pharmacokinetic profiles.

Bioanalytical Method: LC-MS/MS for Elacestrant Quantification

This protocol describes the method for quantifying Elacestrant in plasma, utilizing this compound as the internal standard.

  • Sample Preparation:

    • Thaw plasma samples.

    • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution of a known concentration.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 µm) or similar.[6]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[6]

    • Flow Rate: 0.8 mL/min.[6]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Elacestrant: m/z 459.35 → 268.15[6]

      • This compound (Internal Standard): m/z 463.35 → 272.23[6]

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of Elacestrant to this compound against a series of known concentrations of Elacestrant.

    • The concentration of Elacestrant in the study samples is determined from this calibration curve.

Mandatory Visualizations

Elacestrant_PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase Dosing Dosing (Oral Administration) Sampling Serial Blood Sampling Dosing->Sampling Over Time Processing Plasma Separation & Sample Prep (add this compound IS) Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Quant Quantification LCMS->Quant PK_Calc PK Parameter Calculation (AUC, Cmax, t½) Quant->PK_Calc Stats Statistical Comparison PK_Calc->Stats

Caption: Experimental workflow for a clinical pharmacokinetic study.

Elacestrant_Signaling_Pathway cluster_cell ER+ Breast Cancer Cell cluster_nucleus Elacestrant Elacestrant ER Estrogen Receptor α (ERα) Elacestrant->ER Binds to ERα Ub Ubiquitin Ligases ER->Ub Conformational change & Ubiquitination Proteasome Proteasome ER->Proteasome Targeted for Degradation ERE Estrogen Response Elements (DNA) ER->ERE Blocks Nuclear Translocation & DNA Binding Ub->Proteasome Degradation ERα Degradation Proteasome->Degradation Proliferation Cell Proliferation & Tumor Growth Degradation->Proliferation Inhibition of Nucleus Nucleus Transcription Gene Transcription (e.g., Cyclin D1, PR)

References

validating an analytical method for Elacestrant quantification using Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Elacestrant, a selective estrogen receptor degrader (SERD). The primary method utilizes a deuterated internal standard, Elacestrant-d4, for robust analysis in biological matrices, while the alternative method is designed for pharmaceutical dosage forms. This comparison is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical procedures for Elacestrant.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of the two validated LC-MS/MS methods for Elacestrant quantification.

Table 1: Method Utilizing this compound Internal Standard for Biological Samples [1]

ParameterPerformance Characteristic
Instrumentation Sciex 5000 mass spectrometer with an Acquity UPLC system
Matrix Human Plasma, Urine, CSF
Internal Standard This compound
Linearity Range 0.05–100 ng/mL
Accuracy (% Bias) < 15% (< 20% for LLOQ)
Precision (% CV) < 15% (< 20% for LLOQ)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL

Table 2: Method for Pharmaceutical Dosage Forms [2][3]

ParameterPerformance Characteristic
Instrumentation Agilent1290 Infinity II LC System with tandem mass spectrometry
Matrix Pharmaceutical Formulations
Internal Standard Not specified
Linearity Range 25–150 μg/mL (R²=0.99979)
Limit of Detection (LOD) 0.3 μg/mL
Limit of Quantitation (LOQ) 1.0 μg/mL
Intra-day Precision (% RSD) 0.189%
Inter-day Precision (% RSD) 0.405%
Recovery 99.20% to 101.30%

Experimental Protocols

Method 1: Elacestrant Quantification in Biological Matrices using this compound

This method is optimized for the determination of Elacestrant in complex biological matrices.[1]

Sample Preparation (Plasma):

  • To 150 µL of plasma, add 300 µL of 1% formic acid in water and vortex for 10 seconds.

  • Transfer the mixture to a solid-phase extraction (SPE) plate conditioned with 200 µL of methanol and 200 µL of 1% formic acid in water.

  • Wash the SPE plate with 200 µL of 1% formic acid in water followed by 200 µL of methanol.

  • Elute the analyte with 100 µL of an elution solvent (acetonitrile:methanol:ammonia [49:49:2, v/v/v]).

  • Evaporate the eluate to dryness under nitrogen at approximately 60°C.

  • Reconstitute the residue in 200 µL of reconstitution solvent (acetonitrile:water:formic acid [20:80:0.2, v/v/v]) and vortex for 1 minute.

  • Inject 5 µL into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm)

  • Mobile Phase: A blended gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.8 mL/min

Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Elacestrant: m/z 459.35 → 268.15[1]

    • This compound: m/z 463.35 → 272.23[1]

Method 2: Elacestrant Quantification in Pharmaceutical Dosage Forms

This method is tailored for the analysis of Elacestrant in tablet formulations.[2][3]

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer.

  • Flow Rate: 1.0 mL/min[2][3]

Mass Spectrometric Detection:

  • Mode: Tandem Mass Spectrometry (MS/MS)

  • Molecular Ion: m/z 459.6463[2]

  • Fragment Ions: m/z 388.5172, 303.41652, 232.316, and a base peak at m/z 174.630[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the validated analytical method for Elacestrant quantification using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample Collection acid Addition of Formic Acid start->acid spe Solid-Phase Extraction (SPE) acid->spe wash Washing Steps spe->wash elute Elution of Elacestrant wash->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute inject Injection into UPLC reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quant Quantification using this compound detection->quant report Reporting Results quant->report

Caption: Workflow for Elacestrant quantification in biological samples.

Elacestrant Signaling Pathway

Elacestrant functions as a selective estrogen receptor degrader (SERD). The diagram below outlines its mechanism of action. Elacestrant binds to the estrogen receptor-alpha (ERα), inducing a conformational change that marks the receptor for degradation by the proteasome.[4][5] This leads to a reduction in ERα levels, thereby inhibiting downstream signaling pathways that promote the proliferation of ER-positive breast cancer cells.[4]

G Elacestrant Elacestrant ER_alpha Estrogen Receptor α (ERα) Elacestrant->ER_alpha Binds to Conformational_Change Conformational Change in ERα ER_alpha->Conformational_Change Induces Proteasome Proteasomal Degradation Conformational_Change->Proteasome Targets for Degraded_ER Degraded ERα Proteasome->Degraded_ER Downstream_Signaling Inhibition of Downstream Signaling Pathways Degraded_ER->Downstream_Signaling Proliferation Inhibition of Cancer Cell Proliferation Downstream_Signaling->Proliferation

Caption: Mechanism of action of Elacestrant.

References

cross-validation of Elacestrant assays with different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Assay Cross-Validation Considerations

The accurate quantification of Elacestrant, a potent selective estrogen receptor degrader (SERD), in biological matrices is paramount for its clinical development and therapeutic drug monitoring. A critical component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variability and ensuring data reliability. This guide provides a comparative overview of different internal standards used in Elacestrant assays, focusing on the principles of cross-validation and presenting available experimental data to inform best practices.

The Gold Standard: Stable Isotope-Labeled Internal Standards

For LC-MS/MS-based bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1][2] These are analogs of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte, resulting in similar extraction recovery, chromatographic retention, and ionization response.[1] This co-eluting nature allows for effective compensation of matrix effects, a common challenge in bioanalysis.[3]

For Elacestrant (also known as RAD1901), deuterated analogs have been the internal standards of choice in reported analytical methods. This guide will focus on two such examples: Elacestrant-d4 and Elacestrant-d5 .

Experimental Protocols and Performance Data

Method 1: Elacestrant Assay Using this compound as Internal Standard

A validated LC-MS/MS method for the determination of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) has been described using this compound as the internal standard.[4]

Experimental Protocol:

  • Instrumentation: Sciex 5000 mass spectrometer coupled with an Acquity UPLC system.[4]

  • Chromatography: Acquity UPLC BEH Shield RP18 column (50 × 2.1 mm, 1.7 μm).[4] The mobile phase consisted of a gradient of acetonitrile and 0.1% formic acid in water at a flow rate of 0.8 ml/min.[4]

  • Mass Spectrometry: Detection was performed using tandem mass spectrometry. The characteristic ion dissociation transitions were:

    • Elacestrant: m/z 459.35 → 268.15[4]

    • This compound (IS): m/z 463.35 → 272.23[4]

  • Validation Range: The assay was validated over a concentration range of 0.05–100 ng/ml in all matrices.[4]

Performance Data:

While the publication confirms the method was validated for specificity, precision, accuracy, sensitivity, and stability, specific quantitative data from the validation is not publicly available.[4] A summary table with placeholders is provided below for illustrative purposes.

Performance ParameterAcceptance CriteriaReported Performance (this compound IS)
Linearity (r²) ≥ 0.99Data not available
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Data not available
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Data not available
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Data not available
Matrix Effect MonitoredData not available
Recovery Consistent and reproducibleData not available
Method 2: Elacestrant Assay Using RAD1901-D5 as Internal Standard

An FDA document summarizing a bioanalytical method validation provides performance data for an assay quantifying RAD1901 (Elacestrant) in human K3-EDTA plasma using RAD1901-D5 as the internal standard.[5]

Experimental Protocol:

  • Instrumentation: LC-MS/MS (Triple Quad 6500).[5]

  • Sample Preparation: Solid-phase extraction of 50 μL of plasma.[5]

  • Mass Spectrometry: Analysis was performed by LC-MS/MS operating in multiple reaction monitoring (MRM) positive ion mode.[5]

  • Validation Range: The method was validated over a concentration range of 0.300 to 300 ng/mL.[5]

Performance Data Summary:

The following table summarizes the performance of the Elacestrant assay using RAD1901-D5 as the internal standard, as reported in the FDA summary.[5]

Performance ParameterReported Performance (RAD1901-D5 IS)[5]
Linearity Calibration curve standards demonstrated a cumulative bias range of -2.6% to 1.6% and a cumulative precision of ≤ 6.2% CV.
Intra-day Precision (%CV) Not explicitly reported in the summary.
Inter-day Precision (%CV) Quality control samples showed a cumulative precision of ≤ 5.4% CV.
Accuracy (% Bias) Quality control samples showed a cumulative bias range of 2.0% to 4.8%.
Method Reproducibility Incurred sample reanalysis was performed on 10.1% of study samples, with 98.3% of the samples meeting the pre-specified criteria.

Cross-Validation Considerations and Discussion

While a direct cross-validation study comparing the performance of this compound and RAD1901-D5 is not publicly available, the principles of such a comparison are well-established. Cross-validation is essential when data from different bioanalytical methods or laboratories are to be combined or compared. It aims to demonstrate that the different methods provide comparable results.

Workflow for Bioanalytical Method Validation and Cross-Validation

G General Workflow for Bioanalytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation (if applicable) dev1 Select Analyte and IS dev2 Optimize Sample Preparation dev1->dev2 dev3 Optimize LC-MS/MS Conditions dev2->dev3 val1 Linearity dev3->val1 val2 Accuracy & Precision val1->val2 val5 Stability val2->val5 val3 Selectivity & Specificity val4 Matrix Effect & Recovery val3->val4 crossval1 Analyze QCs and Incurred Samples with Both Methods val5->crossval1 crossval2 Statistical Comparison of Results crossval1->crossval2 crossval3 Assess Bias and Comparability crossval2->crossval3

Caption: General workflow for bioanalytical method development, validation, and cross-validation.

Logical Framework for Internal Standard Selection

Caption: Decision-making process for selecting an internal standard in bioanalysis.

Based on the available data, both this compound and RAD1901-D5 are suitable SIL internal standards. The performance data for the RAD1901-D5 method demonstrates high precision and accuracy, meeting regulatory expectations.[5] While detailed data for the this compound method is not available, its use in a clinical study suggests it has undergone successful validation.[4]

The choice between a d4 and a d5 labeled standard would likely depend on factors such as the position of the deuterium atoms, the potential for isotopic exchange, and the synthetic feasibility. A higher degree of deuteration can be advantageous in minimizing potential interference from the natural isotopic abundance of the analyte.

The Case for SILs Over Structural Analogs: Lessons from a Similar SERD

While no structural analog internal standard has been reported for Elacestrant, the bioanalysis of Fulvestrant, another SERD, consistently utilizes its deuterated analog, Fulvestrant-d3.[6][7][8] The widespread adoption of SILs for this class of compounds underscores their superiority in mitigating analytical variability. Structural analogs, while a viable alternative when SILs are unavailable, may exhibit different chromatographic behavior, extraction efficiencies, and ionization responses compared to the analyte, potentially leading to inaccuracies.[9][10]

Conclusion

The use of deuterated internal standards, specifically this compound and RAD1901-D5, has been successfully implemented for the bioanalysis of Elacestrant. The available data for the method using RAD1901-D5 demonstrates excellent performance in terms of accuracy and precision. While a direct cross-validation comparison is not publicly available, the consistent use of SILs for Elacestrant and other SERDs like Fulvestrant reinforces this as the best practice. For researchers developing and validating assays for Elacestrant, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the generation of high-quality, reliable data for pharmacokinetic and other clinical studies.

References

A Comparative Guide to Elacestrant-d4 and Other Deuterated SERDs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Elacestrant-d4 and other deuterated Selective Estrogen Receptor Degraders (SERDs) for research applications. Due to a lack of publicly available, direct comparative studies on deuterated SERDs, this guide focuses on the preclinical data of their non-deuterated parent compounds—Elacestrant, Fulvestrant, and Brilanestrant (GDC-0810)—to provide a foundational comparison. The potential benefits of deuteration, primarily improved pharmacokinetic profiles, are discussed in the context of these established SERDs.

The Rationale for Deuteration in SERD Development

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy employed in drug development to enhance pharmacokinetic properties.[1][2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[5][6] This "kinetic isotope effect" can lead to several potential advantages for deuterated compounds compared to their non-deuterated counterparts:

  • Increased Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.[6]

  • Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[5]

  • Altered Metabolic Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic metabolites.[1][2]

  • Enhanced Safety and Tolerability: By improving the pharmacokinetic profile, deuteration may lead to a better safety and tolerability profile.[5]

This compound is the deuterated analog of Elacestrant, a potent, orally bioavailable SERD. While direct comparative data for this compound against other deuterated SERDs is not currently available in the public domain, it is utilized as an internal standard in pharmacokinetic studies of Elacestrant, confirming its synthesis and application in a research setting.

Comparative Preclinical Data of Parent SERD Compounds

The following tables summarize key preclinical data for the non-deuterated parent compounds: Elacestrant, Fulvestrant, and Brilanestrant (GDC-0810). This information provides a baseline for understanding the potential characteristics of their deuterated analogs.

Table 1: In Vitro Potency and Efficacy

CompoundTargetIC50 / EC50Cell Line / AssayKey Findings
Elacestrant ERαIC50: 0.7 nMMCF-7 cell viabilityPotent inhibitor of ER+ breast cancer cell growth.[7]
ERα DegradationEC50: 0.7 nM-Effective in degrading the estrogen receptor.[7]
Fulvestrant ERα-MCF-7 cellsReduces cellular ER content and inhibits tamoxifen-sensitive and -resistant cell line growth.[2][8]
Brilanestrant (GDC-0810) ERαIC50: 0.7 nM-Orally bioavailable SERD with potent ERα degradation activity.[7]
ERα BindingIC50: 6.1 nM-Strong binder to the ERα receptor.[7]
MCF-7 ViabilityIC50: 2.5 nMMCF-7 cellsPotent inhibitor of ER+ breast cancer cell viability.[7]

Table 2: In Vivo Efficacy in Xenograft Models

CompoundModelDosingKey Findings
Elacestrant ER+ patient-derived xenografts (PDX) with ESR1 mutations-Inhibited tumor growth, with greater inhibition when combined with palbociclib.[9]
CDK4/6i-resistant xenografts-Inhibited tumor growth in models resistant to CDK4/6 inhibitors.[9]
Fulvestrant Tamoxifen-resistant xenografts25 mg/kg (clinically relevant dose)Demonstrated antitumor efficacy comparable to a much higher 200 mg/kg dose.[2][10]
Brilanestrant (GDC-0810) Tamoxifen-sensitive MCF-7 xenograft3 mg/kg, p.o.Showed substantial tumor-growth inhibition.[7]
MCF-7 xenograft100 mg/kg/day, p.o.All animals showed tumor regression of more than 50% without weight loss.[7]

Table 3: Pharmacokinetic Properties

CompoundBioavailabilityHalf-lifeMetabolism
Elacestrant ~10% (oral)27 to 47 hoursPrimarily by CYP3A4 in the liver.[11][12]
Fulvestrant Poor oral bioavailability-Administered via intramuscular injection.
Brilanestrant (GDC-0810) 40% - 60% (oral, across species)-Low clearance molecule.[7]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general signaling pathway of SERDs and a proposed experimental workflow for comparing deuterated SERDs.

SERD_Signaling_Pathway General Signaling Pathway of SERDs cluster_cell Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation SERD SERD (e.g., Elacestrant) SERD->ER Binds & Induces Conformational Change Deuterated_SERD Deuterated SERD (e.g., this compound) Deuterated_SERD->ER Binds & Induces Conformational Change Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Degradation ER Degradation Proteasome->Degradation

Caption: General mechanism of action for SERDs and their deuterated counterparts.

Deuterated_SERD_Comparison_Workflow Experimental Workflow for Comparing Deuterated SERDs cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Cell_Lines ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D) Compound_Treatment Treat with Deuterated SERDs (this compound, Deuterated Fulvestrant, etc.) Cell_Lines->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTS, BrdU) Compound_Treatment->Proliferation_Assay ER_Degradation_Assay ER Degradation Assay (e.g., Western Blot, In-Cell Western) Compound_Treatment->ER_Degradation_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR for ER target genes) Compound_Treatment->Gene_Expression Compare_Potency Compare In Vitro Potency (IC50/EC50) Proliferation_Assay->Compare_Potency ER_Degradation_Assay->Compare_Potency Xenograft_Model Establish Xenograft Models (e.g., MCF-7 in nude mice) Compound_Administration Administer Deuterated SERDs Xenograft_Model->Compound_Administration Tumor_Measurement Monitor Tumor Volume Compound_Administration->Tumor_Measurement PK_Analysis Pharmacokinetic (PK) Analysis (Blood/Tissue Sampling) Compound_Administration->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (ER levels in tumors) Compound_Administration->PD_Analysis Compare_Efficacy Compare In Vivo Antitumor Efficacy Tumor_Measurement->Compare_Efficacy Compare_PK Compare PK Parameters (Half-life, Bioavailability) PK_Analysis->Compare_PK Compare_PD Compare PD Effects (ER Degradation) PD_Analysis->Compare_PD

Caption: A proposed workflow for the preclinical comparison of deuterated SERDs.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of the parent SERD compounds are provided below. These protocols can be adapted for the study of their deuterated analogs.

In Vitro Cell Proliferation Assay (MCF-7)
  • Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, the media is replaced with media containing various concentrations of the test compound (e.g., Elacestrant, Fulvestrant, Brilanestrant, or their deuterated analogs). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 5-7 days).

  • Viability Assessment: Cell viability is assessed using a suitable method, such as the MTS assay. The absorbance is read using a plate reader.

  • Data Analysis: The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Implantation: MCF-7 cells (e.g., 5 x 10^6 cells) are mixed with Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Treatment with the test compounds (administered orally or via injection) or vehicle is initiated.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., Western blotting for ER levels).

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the different treatment groups.

Pharmacokinetic Analysis
  • Dosing: A single dose of the test compound is administered to animals (e.g., mice or rats) via the intended route (e.g., oral gavage).

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or cardiac puncture).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound would be used as an internal standard for the quantification of Elacestrant.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) are calculated using appropriate software.

Conclusion

While direct comparative data for this compound and other deuterated SERDs is currently limited, the established preclinical profiles of their parent compounds provide a strong foundation for future research. The potential for improved pharmacokinetic properties through deuteration makes these compounds promising candidates for further investigation in the field of endocrine-resistant breast cancer. The experimental protocols and workflows outlined in this guide offer a framework for conducting such comparative studies. Researchers are encouraged to perform head-to-head comparisons to fully elucidate the potential advantages of deuterated SERDs.

References

Elacestrant Demonstrates Superior Antitumor Activity Over Fulvestrant in Preclinical Models of Endocrine-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals elacestrant's enhanced efficacy in overcoming resistance to endocrine therapies, including in models with ESR1 mutations and acquired resistance to fulvestrant. This guide provides a detailed comparison of the two selective estrogen receptor degraders (SERDs), supported by experimental data and methodologies for researchers in oncology drug development.

Elacestrant, an oral SERD, has shown significant promise in preclinical studies, outperforming the established injectable SERD, fulvestrant, in various models of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. These findings underscore elacestrant's potential as a potent therapeutic option for patients who have developed resistance to standard endocrine therapies.

In Vitro Efficacy: Elacestrant vs. Fulvestrant

In head-to-head comparisons using endocrine-sensitive and resistant breast cancer cell lines, elacestrant demonstrated potent growth-inhibitory effects. While the GI50 values for elacestrant were generally higher than those for fulvestrant, they were within a clinically achievable range.[1] Notably, elacestrant effectively suppressed the proliferation of cell lines harboring ESR1 mutations, a key mechanism of acquired resistance to aromatase inhibitors.[1]

Cell Line ModelESR1 Mutation StatusTreatmentGI50 (nM)
MCF-7 LTEDY537CElacestrant5
SUM44-LTEDY537SElacestrant100

In Vivo Antitumor Activity: Superiority in Patient-Derived Xenograft Models

The superior preclinical efficacy of elacestrant is further highlighted in patient-derived xenograft (PDX) models, which more closely mimic the heterogeneity of human tumors. In a PDX model with an ESR1 Y537N mutation that is sensitive to fulvestrant, both drugs significantly reduced tumor volume. However, in models of acquired resistance to fulvestrant and other endocrine therapies, elacestrant demonstrated a marked advantage.[2]

In two separate fulvestrant-resistant PDX models harboring the ESR1 D538G mutation, elacestrant treatment resulted in significant tumor growth inhibition, whereas fulvestrant had little to no effect.[3] Specifically, elacestrant at doses of 30 mg/kg and 60 mg/kg led to tumor volume reductions of 79% and 82%, respectively, in the ST2535-HI model, and 30% and 48% in the CTG-1211-HI model.[3] A similar outcome was observed in a fulvestrant-resistant model with an ESR1 Y537S mutation (ST941-HI).[3]

Furthermore, in a PDX model that had been repeatedly exposed to fulvestrant (MAXF-713), elacestrant consistently inhibited tumor growth, while the effect of fulvestrant was highly variable.[4] This suggests that elacestrant can overcome acquired resistance to fulvestrant.

PDX ModelESR1 MutationPrior Therapy ResistanceTreatmentTumor Volume Reduction
MAXF-1398Y537NTamoxifenFulvestrant64% (p=0.014)
Elacestrant (30 mg/kg)71% (p=0.003)
Elacestrant (60 mg/kg)75% (p=0.001)
ST2535-HID538GTamoxifen, AI, FulvestrantElacestrant (30 mg/kg)79% (p<0.0001)
Elacestrant (60 mg/kg)82% (p<0.0001)
CTG-1211-HID538GTamoxifen, AI, FulvestrantElacestrant (30 mg/kg)30% (p=0.001)
Elacestrant (60 mg/kg)48% (p<0.0001)

Mechanism of Action: Targeting the Estrogen Receptor

Both elacestrant and fulvestrant are selective estrogen receptor degraders (SERDs) that function by binding to the estrogen receptor-alpha (ERα), leading to its degradation and thereby blocking estrogen-driven tumor growth.[5][6] This dual mechanism of antagonism and degradation distinguishes SERDs from selective estrogen receptor modulators (SERMs) like tamoxifen.[6]

The binding of a SERD to ERα induces a conformational change in the receptor, which impairs its dimerization and nuclear translocation.[7] This altered receptor is then targeted for degradation via the ubiquitin-proteasome pathway.[6] The resulting reduction in cellular ERα levels leads to the downregulation of estrogen-responsive genes, such as the progesterone receptor (PGR) and cyclin D1, ultimately inhibiting cell proliferation.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor α (ERα) Estrogen->ER Binds ER_Drug_Complex ERα-Drug Complex (Unstable) ER_Estrogen_Complex ERα-Estrogen Complex (Active) Elacestrant Elacestrant Elacestrant->ER Binds Fulvestrant Fulvestrant Fulvestrant->ER Binds Proteasome Proteasome Proteasome->ER_Drug_Complex Degrades ER_Drug_Complex->Proteasome Targeted for Degradation ERE Estrogen Response Element (ERE) ER_Estrogen_Complex->ERE Binds to Gene_Transcription Gene Transcription (e.g., PGR, Cyclin D1) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: Mechanism of action of Elacestrant and Fulvestrant.

Experimental Protocols

In Vitro Cell Proliferation Assays
  • Cell Lines: MCF-7 and SUM44 breast cancer cell lines adapted to long-term estrogen deprivation (LTED) and harboring ESR1 mutations (MCF-7 LTED Y537C, SUM44-LTED Y537S) were used.[1]

  • Treatment: Cells were treated with escalating concentrations of elacestrant or fulvestrant.[1]

  • Assay: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[3]

  • Analysis: GI50 (concentration for 50% of maximal inhibition of cell growth) values were calculated.[1]

In Vivo Patient-Derived Xenograft (PDX) Studies
  • Animal Models: Female immunodeficient mice were used for tumor implantation.

  • Tumor Models: Patient-derived xenograft models of ER+ breast cancer with various ESR1 mutations and histories of resistance to endocrine therapies were utilized.[2][3]

  • Treatment:

    • Elacestrant: Administered orally (p.o.) at doses ranging from 10 mg/kg to 60 mg/kg.[8]

    • Fulvestrant: Administered via intramuscular (i.m.) or subcutaneous (s.c.) injection, with doses typically around 3 mg/dose.[8]

    • Vehicle: Control groups received the vehicle used to dissolve the drugs.[8]

  • Tumor Growth Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance was determined using appropriate methods such as ANOVA with a Dunnett's post-test for group comparisons.[8]

PDX_Establishment PDX Tumor Fragments Implanted in Mice Tumor_Growth Tumor Growth to Palpable Size PDX_Establishment->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Treatment Administration (Elacestrant, Fulvestrant, Vehicle) Randomization->Treatment_Phase Tumor_Measurement Regular Tumor Volume Measurement Treatment_Phase->Tumor_Measurement During Treatment Data_Analysis Data Analysis and Comparison Tumor_Measurement->Data_Analysis

Caption: Experimental workflow for in vivo PDX studies.

Conclusion

The preclinical evidence strongly suggests that elacestrant has a superior antitumor activity profile compared to fulvestrant in models of endocrine-resistant ER+ breast cancer. Its oral bioavailability and efficacy in tumors with ESR1 mutations and acquired resistance to fulvestrant position it as a promising next-generation endocrine therapy. These findings provide a solid rationale for the continued clinical investigation of elacestrant in this patient population.

References

Bioanalytical Method for Elacestrant-d4: A Linearity and Range Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the bioanalytical performance of Elacestrant-d4 as an internal standard in the quantification of Elacestrant, benchmarked against alternative analytical methodologies.

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Elacestrant, with a focus on the linearity and range determination when using this compound as an internal standard. The data presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for pharmacokinetic and other bioanalytical studies.

Performance of this compound in Bioanalysis

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been established for the determination of Elacestrant in biological matrices, utilizing this compound as a stable, isotopically labeled internal standard.[1][2] This method is crucial for accurately assessing the pharmacokinetic profile of Elacestrant in various biological fluids.

Linearity and Range

The established bioanalytical method demonstrates excellent linearity over a specific concentration range, which is critical for the reliable quantification of Elacestrant in preclinical and clinical samples. The key parameters of this method are summarized and compared with a method for pharmaceutical dosage form analysis in the table below.

ParameterBioanalytical Method (Elacestrant in Plasma)Pharmaceutical Analysis Method (Elacestrant in Tablets)
Analyte ElacestrantElacestrant
Internal Standard This compoundNot specified
Linearity Range 0.05 - 100 ng/mL[1][3]25 - 150 µg/mL[4]
Correlation Coefficient (R²) Not explicitly stated, but validated0.99979[4]
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL[1]1.0 µg/mL[4]
Limit of Detection (LOD) Not specified0.3 µg/mL[4]

The significant difference in the linearity range and LLOQ between the two methods highlights the distinct requirements for bioanalysis versus pharmaceutical quality control. Bioanalytical methods necessitate high sensitivity to detect the low concentrations of a drug and its metabolites in biological fluids, whereas methods for pharmaceutical formulations are designed to quantify the much higher concentrations of the active pharmaceutical ingredient in the dosage form.

Experimental Protocols

Bioanalytical Method for Elacestrant in Human Plasma

This method is designed for the quantification of Elacestrant in human plasma, urine, and cerebrospinal fluid (CSF) using this compound as an internal standard.[1]

Sample Preparation:

  • To 150 µL of plasma, add 300 µL of 1% formic acid in water.

  • Vortex the sample for 10 seconds.

  • Perform a liquid-liquid extraction.

  • The sample is then transferred to a solid-phase extraction (SPE) plate conditioned with methanol and 1% formic acid in water.

  • The SPE plate is washed with 1% formic acid in water and then with methanol.

  • Elution is carried out with a solution of acetonitrile, methanol, and ammonia (49:49:2, v/v/v).

  • The eluate is evaporated to dryness under a stream of nitrogen at approximately 60°C.

  • The residue is reconstituted in a solution of acetonitrile, water, and formic acid (20:80:0.2, v/v/v) for analysis.[1]

LC-MS/MS Conditions:

  • Instrumentation: Sciex 5000 mass spectrometer coupled with an Acquity UPLC system.[1]

  • Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm).[1][2]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[2]

  • Flow Rate: 0.8 mL/min.[1]

  • Mass Transitions:

    • Elacestrant: m/z 459.35 → 268.15[1]

    • This compound: m/z 463.35 → 272.23[1]

UPLC-MS/MS Method for Elacestrant in Pharmaceutical Dosage Forms

This method is suitable for the quantification of Elacestrant in tablet formulations.[3][4]

Sample Preparation:

  • Details on the extraction of Elacestrant from the tablet matrix were not provided in the referenced documents.

UPLC-MS/MS Conditions:

  • Instrumentation: An Agilent Eclipse XDB-C18 column (150 x 4.6 mm, 3.5 µm) with a PDA and MS/MS detector.[3][4]

  • Elution: Isocratic.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Mass Spectrum: Molecular ion m/z: 459.6463, base peak m/z: 174.630.[3]

Visualizations

Elacestrant Signaling Pathway

Elacestrant is a selective estrogen receptor degrader (SERD) that targets the estrogen receptor (ER), a key driver in hormone receptor-positive breast cancer.[1][5] The diagram below illustrates the simplified mechanism of action.

Elacestrant_Signaling_Pathway Simplified Mechanism of Action of Elacestrant cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Elacestrant Elacestrant ER Estrogen Receptor (ER) Elacestrant->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to Degradation Proteasomal Degradation ER->Degradation Induces Transcription Gene Transcription ER->Transcription Promotes Cell ER+ Breast Cancer Cell Degradation->Transcription Inhibits Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Mechanism of Elacestrant in ER+ breast cancer cells.

Bioanalytical Workflow for Elacestrant Quantification

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of Elacestrant in plasma samples.

Bioanalytical_Workflow Workflow for Elacestrant Bioanalysis in Plasma Start Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike LLE Liquid-Liquid Extraction Spike->LLE SPE Solid-Phase Extraction (SPE) LLE->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

Caption: Sample preparation and analysis workflow.

Conclusion

The use of this compound as an internal standard provides a robust and sensitive method for the bioanalysis of Elacestrant in various biological matrices. The detailed LC-MS/MS protocol demonstrates a wide linear range suitable for pharmacokinetic studies. The comparison with a pharmaceutical analysis method underscores the importance of method-specific validation to meet the unique challenges of different sample types and concentration levels. Researchers can utilize the provided protocols and data as a foundation for their analytical method development and validation efforts in the study of Elacestrant.

References

Safety Operating Guide

Navigating the Safe Disposal of Elacestrant-d4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Elacestrant-d4, a deuterated analog of the selective estrogen receptor degrader, Elacestrant. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by various agencies, primarily the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA).[1][2] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[1][3] It is the responsibility of the waste generator to correctly identify and manage their waste in accordance with federal, state, and local regulations.[4]

Step-by-Step Disposal Protocol for this compound

Given that this compound is a research-grade pharmaceutical compound, it should be treated with caution. While a specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive disposal instructions, the following general procedures, based on best practices for pharmaceutical waste, should be followed.

Step 1: Consult the Safety Data Sheet (SDS)

Before handling or disposing of this compound, it is imperative to obtain and thoroughly review its specific SDS. The SDS will provide critical information on the compound's hazards, handling precautions, and specific disposal recommendations. One available SDS for Elacestrant (hydrochloride) indicates that it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[5] Another SDS for Elacestrant Dihydrochloride notes it as a "pharmaceutical related compound of unknown potency" and recommends that excess and expired materials be offered to a licensed hazardous material disposal company.[6]

Step 2: Characterize the Waste

Determine if the this compound waste is considered hazardous. Pharmaceutical waste is generally classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] The SDS for Elacestrant (hydrochloride) classifies it as harmful if swallowed and a reproductive toxin.[5] As a precaution, it is prudent to manage this compound as a hazardous pharmaceutical waste unless determined otherwise by a qualified professional.

Step 3: Segregate the Waste

Proper segregation of waste is crucial. Do not mix this compound waste with non-hazardous laboratory trash or other waste streams.

  • Trace Contamination: Items with trace amounts of this compound, such as empty vials, used personal protective equipment (PPE) like gloves and gowns, and contaminated labware, should be disposed of in a designated hazardous waste container, often a yellow "Trace" container for chemotherapy or other hazardous drugs.[7]

  • Bulk Waste: Unused or expired this compound, as well as solutions containing the compound, are considered bulk waste. These must be collected in a specifically designated and clearly labeled hazardous chemical waste container, often a black RCRA container.[7] Syringes containing any residual drug must also be disposed of as bulk hazardous waste.[7]

Step 4: Labeling and Storage

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazards (e.g., "Toxic"). Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

Step 5: Arrange for Professional Disposal

Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.[6] Most pharmaceutical waste is treated by incineration at a permitted facility.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. Do not dispose of this compound down the drain or in the regular trash.[2]

Regulatory and Safety Considerations

Regulatory Body Key Responsibilities and Regulations
EPA (Environmental Protection Agency) Sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Prohibits the flushing of hazardous waste pharmaceuticals.[2]
State Regulations Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] In California, for example, non-RCRA pharmaceutical waste may be managed as medical waste.[4]
Institutional EHS Your institution's Environmental Health and Safety department provides specific guidance and procedures for waste disposal and should be your primary contact for any questions.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Elacestrant_Disposal_Workflow cluster_start Start cluster_assessment Waste Characterization cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated consult_sds Consult SDS for Specific Guidance start->consult_sds is_hazardous Is Waste Hazardous? consult_sds->is_hazardous trace_waste Trace Contamination (PPE, empty vials) is_hazardous->trace_waste Yes (Trace) bulk_waste Bulk Waste (Unused product, solutions) is_hazardous->bulk_waste Yes (Bulk) trace_container Place in Yellow Trace Waste Container trace_waste->trace_container bulk_container Place in Black RCRA Waste Container bulk_waste->bulk_container label_container Label Container Correctly trace_container->label_container bulk_container->label_container store_securely Store in Secure Designated Area label_container->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs licensed_disposal Disposal by Licensed Contractor (Incineration) contact_ehs->licensed_disposal

Caption: this compound Disposal Workflow.

By adhering to these structured procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific protocols.

References

Personal protective equipment for handling Elacestrant-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elacestrant-d4. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Physical and Chemical Properties

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from available resources. The properties of Elacestrant hydrochloride are used as a close surrogate due to the expected similarity in chemical behavior.

PropertyValue
Chemical Name (6R)-6-(2-(N-(4-(2-(ethylamino)ethyl)benzyl)-N-ethylamino)-4-methoxyphenyl)-5,6,7,8- tetrahydronaphthalen-2-ol dihydrochloride (for non-deuterated form)[1]
Synonyms RAD1901-d4[2]
Molecular Formula C30H34D4N2O2 (This is an estimated formula for the deuterated form, the exact formula for the dihydrochloride salt may vary)
Appearance A solid, powder form is inferred from handling instructions.
Storage Temperature Recommended storage at 4°C for sealed containers. If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Can be shipped at room temperature for less than two weeks.[3]
Solubility Soluble in solvents such as DMSO and can be prepared in various oral formulations including PEG400 and Carboxymethyl cellulose.[4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Wear impervious, fire/flame-resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection Use in a well-ventilated area, preferably in a laboratory fume hood.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator is required.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[3]

  • Work within a properly functioning laboratory fume hood or other local exhaust ventilation system.[1]

  • Avoid the formation of dust and aerosols.[1]

2. Handling the Compound:

  • Avoid inhalation, and contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Disposal Plan

1. Spill Containment and Cleanup:

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including respiratory protection.[3]

  • Prevent further leakage or spillage if it is safe to do so.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

  • For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[3]

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]

2. Waste Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • Contaminated packaging should be disposed of in the same manner as the product itself.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

Elacestrant_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures PPE Don Appropriate PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Check Weighing Weigh Compound EngControls->Weighing Proceed Solubilization Prepare Solution Weighing->Solubilization Spill Spill Weighing->Spill Exposure Personal Exposure Weighing->Exposure Experiment Perform Experiment Solubilization->Experiment Solubilization->Spill Solubilization->Exposure Decontamination Decontaminate Glassware and Surfaces Experiment->Decontamination Experiment->Spill Experiment->Exposure WasteDisposal Dispose of Waste Decontamination->WasteDisposal RemovePPE Doff PPE WasteDisposal->RemovePPE

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.